2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Description
BenchChem offers high-quality 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOAXMSOFNEVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169420 | |
| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-53-1 | |
| Record name | 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIETHYLAMINO)-2',4'-ACETOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI90526PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide: An Isomeric Impurity of Lidocaine
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of ensuring drug safety and efficacy.[1][2][3] 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS: 17289-53-1) is a compound of significant interest, primarily because it is a positional isomer of the widely used local anesthetic, Lidocaine (2-(diethylamino)-N-(2,6 -dimethylphenyl)acetamide).[4][5][6] Its potential emergence as a process-related impurity or degradation product during the synthesis of Lidocaine necessitates a robust, unambiguous analytical strategy for its identification and structural confirmation.[5]
This technical guide eschews a simplistic, step-by-step template. Instead, it presents a holistic and logical workflow designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind the selection of orthogonal analytical techniques, demonstrating how their synergistic application provides an irrefutable structural proof. This document addresses a common real-world challenge: the characterization of a compound for which certified reference material or extensive analytical data may not be readily available, as is the case with some commercial sources for this specific molecule. Our approach is to build a self-validating system of evidence, moving from foundational properties to definitive spectroscopic and chromatographic analysis.
Part 1: Foundational Physicochemical Characterization
Before embarking on complex spectroscopic analysis, the foundational physicochemical properties of the molecule must be established. These data points serve as the initial cross-check for the compound's identity.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide | PubChem[6] |
| CAS Number | 17289-53-1 | ChemicalBook[5] |
| Molecular Formula | C₁₄H₂₂N₂O | PubChem[6] |
| Molecular Weight | 234.34 g/mol | PubChem[6] |
| Monoisotopic Mass | 234.173213330 Da | PubChem[6] |
Part 2: The Analytical Strategy: An Orthogonal, Multi-Technique Workflow
The cornerstone of definitive structural elucidation is the application of multiple, independent (orthogonal) analytical techniques. This approach mitigates the risk of misinterpretation inherent in any single method and builds a powerful, cohesive body of evidence. The logical flow of this strategy is designed to answer fundamental questions sequentially: Does the sample contain the correct functional groups? Does it have the correct mass and elemental composition? What is the precise atomic connectivity? And finally, is the sample pure?
Part 6: Chromatographic Analysis: Purity Assessment and Isomer Separation
Expertise & Causality: After confirming the structure, it is imperative to assess the sample's purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task. [7][8]A well-developed HPLC method can not only quantify the main component but also separate it from potential starting materials (e.g., 2,4-dimethylaniline), by-products, and, most importantly, the isomeric Lidocaine.
Experimental Protocol (Reversed-Phase HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (A robust, general-purpose column for moderately polar compounds).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 water:acetonitrile to a concentration of ~0.5 mg/mL.
Trustworthiness - The Self-Validating System: The protocol's reliability is ensured by running a System Suitability Test (SST) before sample analysis. This involves injecting a standard mixture (if available) or the sample itself multiple times to check for:
-
Repeatability: Relative Standard Deviation (RSD) of peak area and retention time should be <2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000, indicating good column efficiency.
This method should provide baseline separation between 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide and Lidocaine, allowing for accurate purity determination by peak area percentage.
Conclusion
The structural analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide demands a methodical, evidence-based approach that is both scientifically sound and compliant with the rigorous standards of the pharmaceutical industry. By integrating the functional group information from FTIR, the precise molecular formula from HRMS, the definitive connectivity from a full suite of NMR experiments, and the quantitative purity from a validated HPLC method, we construct an unassailable case for the compound's identity and quality. This orthogonal workflow not only provides a definitive answer but also embodies the principles of analytical integrity, ensuring that every claim is supported by a self-validating system of comprehensive data.
References
-
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. PubChem. [Link]
-
Backing of 2-(Diethylamino)-N-(2, 6-dimethylphenyl) – acetamide with Molecular, Electronic and Docking Studies. ResearchGate. [Link]
-
2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1). PubChem. [Link]
-
Lidocaine. PubChem. [Link]
-
2,4-Dimethylaniline. PubChem. [Link]
-
2-(Diethylamino)-2',4'-acetoxylidide. PubChem. [Link]
-
Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [Link]
-
Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
2,4-DIMETHYLQUINOLINE. Organic Syntheses. [Link]
-
A structural study of 2,4-dimethylaniline derivatives. National Center for Biotechnology Information. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
CAS 87-62-7 Lidocaine Related Compound A Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
- Process for the preparation of 5-amino-2,4 dimethylacetanilide.
-
Lidocaine EP Impurity B. Veeprho. [Link]
-
How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]
-
Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Center for Biotechnology Information. [Link]
-
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a low-temperature redetermination. ResearchGate. [Link]
-
The 2-Step Synthesis of Lidocaine. CUNY. [Link]
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Chemical structure of lidocaine HCl (A) and IS [prilocaine HCl (B)]. ResearchGate. [Link]
-
Absorption spectra of the product obtained by the reaction of 4-amino-N,N-dimethyl aniline with 10 lg/ml of. ResearchGate. [Link]
-
N-(2,4-Dimethylphenyl)acetamide. PubChem. [Link]
-
Structures of lidocaine (compound 1), symmetrical, N-linked lidocaine... ResearchGate. [Link]
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]
-
2,4-Dimethylaniline. SIELC Technologies. [Link]
-
Lidocaine-impurities. Pharmaffiliates. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 6. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. ijnrd.org [ijnrd.org]
Physicochemical Properties and Profiling of 2,4-Dimethylphenyl Acetamide Derivatives
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
The 2,4-dimethylphenyl acetamide scaffold (also known as 2',4'-acetoxylidide ) represents a critical pharmacophore in the development of local anesthetics, agrochemicals (fungicides), and substituted anilide analgesics.[1] Structurally, it serves as a model system for understanding the ortho-effect —where the steric hindrance of an ortho-methyl group modulates the hydrolytic stability of the amide bond, albeit less effectively than the 2,6-disubstitution pattern seen in lidocaine.[1]
This guide provides a rigorous technical analysis of the physicochemical properties, synthesis, and profiling methodologies for this class of derivatives.[2] It is designed to assist researchers in optimizing lead compounds by balancing lipophilicity (LogP) with metabolic stability.[1]
Structural Analysis & Electronic Properties[1]
The 2,4-Substitution Pattern
The physicochemical behavior of 2,4-dimethylphenyl acetamide is governed by the asymmetry of its methyl substitutions:
-
C2-Methyl (ortho): Provides steric hindrance that restricts rotation around the N-aryl bond and partially shields the carbonyl carbon from nucleophilic attack (e.g., by amidases).[1] However, unlike the 2,6-dimethyl pattern (lidocaine), one face of the amide remains accessible, resulting in faster hydrolysis rates and shorter half-lives in vivo.
-
C4-Methyl (para): Primarily contributes to lipophilicity (+
value) and electron donation via hyperconjugation, increasing the electron density of the aromatic ring without significantly affecting the steric environment of the amide bond.[1]
Electronic Parameters
-
Hammett Equation (
): The amide nitrogen acts as a weak electron donor.[1] The methyl groups at positions 2 and 4 exert a combined inductive (+I) effect, making the aromatic ring electron-rich. -
Dipole Moment: The amide group creates a significant dipole, typically oriented anti-parallel to the ring plane due to the ortho-methyl steric clash, forcing the amide out of planarity with the phenyl ring.[1]
Key Physicochemical Specifications
The following data represents the baseline properties for the parent compound, N-(2,4-dimethylphenyl)acetamide .
| Parameter | Value / Range | Technical Significance |
| Molecular Weight | 163.22 g/mol | Fragment-like; ideal for lead optimization (Rule of 3 compliant).[1] |
| LogP (Octanol/Water) | 1.39 – 1.50 | Moderate lipophilicity; suggests good membrane permeability but requires formulation aid for high-dose aqueous delivery.[1] |
| Aqueous Solubility | ~42 mg/L (0.26 mM) | Classified as Poorly Soluble .[1] Solubility is pH-independent in the physiological range (non-ionizable amide).[1] |
| pKa (Conjugate Acid) | ~0.5 (Amide O) | The amide is essentially neutral at physiological pH (7.4).[1] Protonation only occurs in strong acid.[1] |
| Melting Point | 129 – 132 °C | Crystalline solid.[1] High lattice energy contributes to low aqueous solubility.[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., voltage-gated sodium channels).[1] |
| H-Bond Acceptors | 1 (C=O) | Primary acceptor for solvent water molecules.[1] |
Experimental Protocols
Synthesis of 2,4-Dimethylphenyl Acetamide Derivatives
Objective: High-yield synthesis of the parent scaffold via nucleophilic acyl substitution.
Reagents:
-
2,4-Dimethylaniline (2,4-Xylidine) [CAS: 95-68-1][1]
-
Acetic Anhydride (1.2 eq)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Sodium Acetate (Buffer/Catalyst)[1]
Methodology:
-
Preparation: Dissolve 2,4-dimethylaniline (10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
Acetylation: Add acetic anhydride (12 mmol) dropwise over 10 minutes while stirring. The reaction is exothermic.[1]
-
Catalysis: Add anhydrous sodium acetate (1.0 g) to buffer the generated acid and drive the equilibrium.
-
Reflux: Heat the mixture to 60°C for 1 hour. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[1]
-
Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to yield needle-like crystals.[1]
-
Validation: Confirm structure via
H-NMR (DMSO- ) and Melting Point determination.
Figure 1: Synthetic workflow for the acetylation of 2,4-xylidine.
Physicochemical Profiling Workflow
Objective: To experimentally determine the lipophilicity (LogD) and solubility of synthesized derivatives.
Protocol: Shake-Flask LogP Determination (Miniaturized)
-
Saturation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Preparation: Dissolve the test compound (1 mg) in the pre-saturated 1-octanol phase (1 mL).
-
Partitioning: Add 1 mL of pre-saturated PBS. Vortex vigorously for 1 hour at 25°C.[1]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.[1]
Structure-Activity Relationship (SAR) Implications[1]
The "Lidocaine Gap": 2,4- vs. 2,6-Substitution
A critical insight for drug design is the comparison between the 2,4-dimethyl scaffold and the 2,6-dimethyl scaffold (Lidocaine).
-
2,6-Dimethyl: Both ortho positions are blocked.[1] The amide bond is highly resistant to enzymatic hydrolysis by amidases. Result: Longer half-life .
-
2,4-Dimethyl: Only one ortho position is blocked.[1] The amide carbonyl is accessible from the unhindered side (C6 position). Result: Rapid hydrolysis to 2,4-dimethylaniline.
Design Recommendation: If metabolic stability is required, introduce a substituent at the C6 position (e.g., F, Cl, or Me) to mimic the lidocaine steric shield.[1] If a "soft drug" (rapidly metabolized) is desired, retain the 2,4-pattern.[1]
Figure 2: Mechanistic comparison of steric protection against hydrolysis in dimethylphenyl acetamides.
Lipophilicity & CNS Penetration
With a LogP of ~1.4, the parent compound falls below the optimal range for blood-brain barrier (BBB) penetration (typically LogP 2.0–3.5).
-
Modification Strategy: To increase CNS activity (e.g., for central analgesic effects), append lipophilic side chains (e.g., propyl, butyl) to the amide nitrogen or the alpha-carbon.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Acetamide, N-(2,4-dimethylphenyl)-. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Acetamide, N-(2,4-dimethylphenyl)- Properties. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]
Sources
Difference between Lidocaine and 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
The following technical guide provides a comparative analysis of Lidocaine and its structural isomer, 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (commonly known as Lidocaine Impurity I).
Executive Summary
In the development of amino-amide local anesthetics, the precise substitution pattern on the aromatic ring is a determinant of metabolic stability and therapeutic index. This guide analyzes the critical differences between the Active Pharmaceutical Ingredient (API) Lidocaine (2,6-isomer) and its specific regioisomer 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (2,4-isomer).[1]
While chemically similar, the 2,4-isomer is recognized as Impurity I (EP standards) or a related substance in USP monographs.[1] Its presence represents a failure in critical quality attributes (CQAs) due to significantly altered pharmacokinetics and reduced anesthetic potency.
Structural Chemistry: The "Steric Shield" Hypothesis
The fundamental difference lies in the positioning of the methyl groups on the phenyl ring relative to the amide bond.
-
Lidocaine (2,6-isomer): The two methyl groups are located at the ortho positions (2 and 6).[1] This creates a "steric shield" around the amide carbonyl and nitrogen.
-
2,4-Isomer: The methyl groups are at the ortho (2) and para (4) positions.[1] The 6-position is unsubstituted (occupied by a hydrogen).[1]
Impact on Molecular Geometry
The 2,6-dimethyl substitution forces the aromatic ring to rotate perpendicular to the amide plane.[1] This orthogonal conformation is energetically favorable and locks the molecule in a state that hinders enzymatic approach. The 2,4-isomer lacks the bulk at the 6-position, allowing greater rotational freedom and exposing the amide bond to nucleophilic attack.[1]
Visualization: Structural & Steric Comparison
Figure 1: Mechanistic impact of methyl substitution patterns on molecular stability.
Pharmacokinetics & Metabolism
The clinical success of Lidocaine over earlier ester-type anesthetics (like Procaine) is attributed to its resistance to plasma hydrolysis.[1] This resistance is strictly structure-dependent.[1]
Metabolic Stability (The Critical Differentiator)[1]
-
Lidocaine: The 2,6-dimethyl steric hindrance prevents plasma amidases and esterases from accessing the amide bond. Consequently, Lidocaine undergoes negligible plasma hydrolysis. It requires hepatic clearance via CYP1A2 and CYP3A4 (oxidative N-dealkylation) to be eliminated.[1]
-
2,4-Isomer: Lacking the steric block at the 6-position, the amide bond is accessible to plasma amidases.[1] This leads to rapid systemic hydrolysis before the drug can effectively reach or sustain blockade at the sodium channels.
Pharmacodynamics
While both molecules can theoretically bind to the voltage-gated sodium channel (Nav1.x), the 2,4-isomer exhibits reduced anesthetic potency .[1] The rapid clearance prevents the maintenance of the concentration gradient required for effective nerve block. Furthermore, the metabolite 2,4-xylidine has a different toxicological profile compared to 2,6-xylidine.[1]
Visualization: Metabolic Fate
Figure 2: Divergent metabolic pathways dictated by steric hindrance.[1]
Synthesis & Origin of Impurity
The 2,4-isomer is rarely synthesized intentionally in drug development; it appears as a process-related impurity.[1]
Origin
The synthesis of Lidocaine typically involves the reaction of 2,6-xylidine with chloroacetyl chloride, followed by amination with diethylamine.
-
Root Cause: The starting material, 2,6-xylidine, is manufactured from xylene.[1] If the distillation or separation of xylene isomers is imperfect, 2,4-xylidine will be present as a contaminant.[1]
-
Reaction Propagation: 2,4-xylidine undergoes the same acylation and amination reactions as the 2,6-isomer, resulting in the formation of the 2,4-isomer of Lidocaine.[1]
Control Strategy
Drug substance manufacturers must strictly control the purity of the 2,6-xylidine starting material.[1] High-performance liquid chromatography (HPLC) is required to detect levels of 2,4-xylidine prior to synthesis.[1]
Analytical Strategy
Distinguishing these isomers is challenging due to their identical molecular weight (234.34 g/mol ) and similar fragmentation patterns in Mass Spectrometry (MS).[1]
Chromatographic Separation (HPLC)
Standard reverse-phase C18 columns can separate these isomers, but optimization is required.[1]
-
Selectivity: The 2,4-isomer is generally slightly less hydrophobic (more polar) than Lidocaine due to the exposed amide, often resulting in a shorter retention time (Rt) in reverse-phase systems, though this depends heavily on pH.[1]
-
Method: A gradient elution using an ammonium formate buffer (pH ~8.0) and acetonitrile is recommended to maximize resolution based on pKa micro-differences.
NMR Spectroscopy (Definitive ID)
Proton NMR (
-
Lidocaine: The aromatic region shows a triplet and a doublet (or a multiplet depending on resolution) characteristic of the symmetric 1,2,3-substitution pattern (2,6-dimethyl).[1] The methyl protons appear as a single strong singlet (6H).
-
2,4-Isomer: The aromatic region displays a complex pattern (singlet, doublet, doublet) characteristic of the asymmetric 1,2,4-substitution.[1] The methyl protons will appear as two distinct singlets (3H each) because the methyls are in non-equivalent environments (ortho vs para).[1]
Summary of Differences
| Feature | Lidocaine (API) | 2,4-Isomer (Impurity) |
| IUPAC Substitution | 2,6-dimethylphenyl | 2,4-dimethylphenyl |
| Steric Hindrance | High (Protects Amide) | Low (Exposed Amide) |
| Metabolic Route | Hepatic (CYP450) | Plasma Hydrolysis + Hepatic |
| Half-Life | 1.5 - 2 hours | Significantly shorter |
| NMR Signal (Methyl) | 1 Singlet (6H) | 2 Singlets (3H each) |
| Regulatory Status | Active Drug | Impurity (Limit < 0.10%) |
References
-
European Pharmacopoeia (Ph. Eur.) . Lidocaine Hydrochloride Monograph 0227. (Defines Impurity I as 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide).[1][2][3][4][5][6][7][8][9]
-
[1]
-
-
United States Pharmacopeia (USP). Lidocaine Hydrochloride: Organic Impurities.
-
[1]
-
-
Becker, D. E., & Reed, K. L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress.
-
LGC Standards. Lidocaine Impurity I Reference Standard.
-
Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.
Sources
- 1. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 2. 2-(DiethylaMino)-N-(2,4-diMethylphenyl)acetaMide Hydrochloride | 17289-54-2 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochlo… [cymitquimica.com]
- 7. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE CAS#: 17289-53-1 [m.chemicalbook.com]
- 8. 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride [lgcstandards.com]
- 9. 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride [lgcstandards.com]
An In-depth Technical Guide to the Thermodynamic Solubility of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Lidocaine) in Water
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thermodynamic solubility of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, an active pharmaceutical ingredient (API) universally known as Lidocaine. As a cornerstone local anesthetic and antiarrhythmic agent, understanding its aqueous solubility is paramount for formulation development, ensuring bioavailability, and predicting clinical performance. This document synthesizes fundamental physicochemical principles with actionable experimental protocols, offering a robust framework for its characterization. We will delve into the theoretical underpinnings of its pH-dependent solubility, provide a detailed methodology for the industry-standard shake-flask solubility assay, and discuss appropriate analytical techniques for quantification.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The aqueous solubility of an API is a critical physical property that governs its behavior from formulation to its ultimate therapeutic effect. Thermodynamic solubility, specifically, represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure.[1][2] For Lidocaine, a widely administered drug, a thorough understanding of its solubility is not merely academic; it directly impacts:
-
Formulation Strategy: Commercially available Lidocaine solutions are often acidic to ensure complete dissolution and stability.[3][4] Knowledge of its solubility profile across a range of pH values is essential for developing stable and effective injectable, topical, and oral formulations.
-
Bioavailability: For any route of administration that requires absorption into the systemic circulation, the drug must first be in a dissolved state. Poor aqueous solubility is a primary contributor to low and variable bioavailability.
-
Clinical Efficacy: The onset and efficacy of local anesthetics are influenced by the local tissue pH.[5][6] In acidic environments, such as inflamed or infected tissues, the effectiveness of Lidocaine can be reduced, a phenomenon directly linked to its solubility and ionization state.[5]
This guide serves as a senior-level resource, explaining not just how to measure the thermodynamic solubility of Lidocaine, but why specific experimental choices are made, ensuring a self-validating and scientifically sound approach.
Physicochemical Profile of Lidocaine
Lidocaine is a weak base belonging to the amide class of local anesthetics.[4][7] Its chemical structure, featuring a hydrophilic tertiary amine and a lipophilic aromatic ring, dictates its physicochemical behavior.[7]
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide | [8][9][10] |
| CAS Number | 137-58-6 (Lidocaine Base) | [11][12] |
| Molecular Formula | C₁₄H₂₂N₂O | [11][12] |
| Molecular Weight | 234.34 g/mol | [11][13] |
| pKa | ~7.8 - 8.0 | [3][7][13] |
| LogP (Octanol/Water) | 2.44 | [3][12] |
| Appearance | White crystalline powder | [12] |
The most critical parameter governing its aqueous solubility is its pKa , the acid dissociation constant. With a pKa of approximately 7.9, Lidocaine's ionization state, and therefore its solubility, is highly sensitive to changes in pH around the physiological range.[3][14]
Theoretical Framework: The Primacy of pH
As a weak base, Lidocaine exists in an equilibrium between its non-ionized (free base) form and its protonated (cationic or salt) form.
-
Non-ionized (Free Base) Form: This form is lipid-soluble (lipophilic) and can readily cross biological membranes, which is necessary for its anesthetic action.[3][4] However, it is poorly soluble in water.[13]
-
Ionized (Cationic) Form: This form, often formulated as Lidocaine Hydrochloride (HCl), is highly water-soluble but less able to penetrate nerve cell membranes.[13][14]
The equilibrium between these two forms is dictated by the pH of the aqueous medium and the drug's pKa, a relationship described by the Henderson-Hasselbalch equation for a weak base:
pH = pKa + log ( [Base] / [Acid] )
Where:
-
[Base] is the concentration of the non-ionized, poorly soluble form.
-
[Acid] is the concentration of the ionized, water-soluble form.
Causality: When the pH of the solution is significantly below the pKa, the equilibrium shifts heavily towards the ionized (protonated) form, resulting in high aqueous solubility. Conversely, as the pH approaches and surpasses the pKa, the non-ionized free base becomes the dominant species, and its low intrinsic solubility becomes the limiting factor, often leading to precipitation.[14]
Caption: Experimental workflow for the Shake-Flask method.
Analytical Quantification Methods
Accurate quantification of the dissolved Lidocaine in the saturated supernatant is essential. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the most common and robust method. [15][16]
HPLC-UV Method Parameters
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). [16]* Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. A common ratio is 80:20 (v/v) aqueous:organic. [16]* Flow Rate: Typically 1.0 mL/min. [16]* Detection Wavelength: Lidocaine exhibits UV absorbance, with detection commonly performed around 254 nm or 210 nm. [15][16]* Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of Lidocaine.
UV-Vis Spectrophotometry
For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, although it is less specific than HPLC. [17]The concentration is determined by measuring the absorbance at the wavelength of maximum absorbance (λ_max) and applying the Beer-Lambert law, using a calibration curve generated from standards of known concentration. [18]
Data Presentation and Interpretation
The results of the thermodynamic solubility study should clearly demonstrate the relationship between pH and the solubility of Lidocaine.
Table 2: Illustrative Thermodynamic Solubility Data for Lidocaine at 25°C
| Buffer pH | Predominant Species | Expected Solubility (mg/mL) | Expected Solubility (µM) |
| 4.0 | Ionized (Lidocaine-H⁺) | > 100 | > 426,700 |
| 6.0 | Ionized (Lidocaine-H⁺) | > 50 | > 213,350 |
| 7.4 | Mixed (Ionized/Non-ionized) | ~1.0 - 5.0 | ~4,267 - 21,335 |
| 8.5 | Non-ionized (Free Base) | ~0.4 | ~1,707 |
| 10.0 | Non-ionized (Free Base) | ~0.4 (Intrinsic Solubility) | ~1,707 |
Note: These are illustrative values based on literature principles. The intrinsic solubility of Lidocaine base is reported as approximately 410 mg/L (0.41 mg/mL) at 30°C.[12]
Interpretation: The data clearly show that Lidocaine's solubility is exceptionally high in acidic conditions where the water-soluble cationic form dominates. As the pH rises towards and past the pKa (~7.9), the solubility dramatically decreases, approaching the low intrinsic solubility of the non-ionized free base. [14]This sharp drop around physiological pH is a critical consideration for drug delivery and formulation.
Conclusion
The thermodynamic aqueous solubility of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Lidocaine) is not a single value but a profile critically dependent on pH. As a weak base with a pKa of ~7.9, it exhibits high solubility in acidic environments and poor solubility in neutral to basic conditions, governed by the equilibrium between its ionized and non-ionized forms. The shake-flask method provides the definitive means to quantify this relationship, and when paired with a robust analytical technique like HPLC-UV, it yields the high-quality data necessary for informed decision-making in drug development. A comprehensive understanding of this solubility profile is indispensable for the rational design of stable, effective, and safe Lidocaine-based pharmaceutical products.
References
- Molecular mechanisms of lidocaine - PMC - NIH. (2021, August 17).
- Chapter 17: Pharmacology of Lidocaine - Liposuction 101. Liposuction 101.
- Lidocaine CAS#: 137-58-6 - ChemicalBook. ChemicalBook.
- Pharmacology of local anaesthetics - Deranged Physiology. (2024, October 26). Deranged Physiology.
- Lidocaine vs. Lidocaine HCl - THE PCCA BLOG. (2021, December 15). PCCA.
- Lidocaine | C14H22N2O | CID 3676 - PubChem.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Factors affecting local anesthetic action. University of Babylon.
- Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers. Benchchem.
- Thermodynamic solubility - Strasbourg - PCBIS. University of Strasbourg.
- LIDOCAINE BASE - MOEHS Group. MOEHS Group.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Shake-Flask Solubility Assay - bienta.net. Bienta.
- New Method for Spectrophotometric Determin
- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (2017, September 29).
- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (2025, November 25).
- Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. (2026, January 18). Taylor & Francis Online.
- Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. (2024, December 25). INDUS JOURNAL OF BI.
- Lidocaine - StatPearls - NCBI Bookshelf. (2024, August 16).
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 - ChemicalBook. (2026, January 13). ChemicalBook.
- 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem.
- 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 9. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Lidocaine CAS#: 137-58-6 [m.chemicalbook.com]
- 12. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijbr.com.pk [ijbr.com.pk]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide
[1]
Part 1: Executive Summary & Chemical Identity[1]
Compound: 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide CAS No: 17289-53-1 (Base), 17289-54-2 (HCl salt) Common Aliases: Lidocaine Impurity I (EP), 2,4-Xylocaine, 2-(Diethylamino)-2',4'-acetoxylidide.[1][2][3]
This guide details the synthesis of the 2,4-dimethylphenyl isomer of Lidocaine. While Lidocaine (the 2,6-isomer) is a ubiquitous local anesthetic, the 2,4-isomer described here is primarily synthesized for two critical applications:
-
Analytical Reference Standards: It is a regulated impurity (Impurity I) in the European Pharmacopoeia (EP) and USP monographs for Lidocaine.[1] Drug manufacturers must synthesize it to validate purity assays.[1]
-
Structure-Activity Relationship (SAR) Studies: It serves as a probe to understand how steric hindrance at the ortho positions affects amide hydrolysis rates and sodium channel binding affinity.[1]
Key Structural Distinction: Unlike Lidocaine, where the amide nitrogen is flanked by two methyl groups (2,6-substitution) providing steric protection against hydrolysis, this molecule has methyl groups at the 2 and 4 positions. This reduces steric crowding around the amide bond, altering both its metabolic stability and kinetic profile during synthesis.
Part 2: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent Acyl Chloride-Amine Coupling followed by Nucleophilic Substitution .[1] This pathway is preferred over direct coupling reagents (e.g., EDC/NHS) for scale-up due to cost-efficiency and the availability of robust precursors.[1]
Reaction Pathway Logic[1]
-
Bond Disconnection 1 (Amide): The amide bond is cleaved to reveal 2,4-dimethylaniline (2,4-xylidine) and a chloroacetyl electrophile.[1]
-
Bond Disconnection 2 (C-N): The terminal amine is disconnected to reveal the chloride leaving group and diethylamine .[1]
Visualization: Retrosynthesis & Forward Reaction
Part 3: Detailed Synthesis Protocol
Phase 1: Acylation (Synthesis of the Intermediate)[1]
Objective: Selective formation of N-(2,4-dimethylphenyl)-2-chloroacetamide. Critical Parameter: Temperature control is vital.[1] The 2,4-xylidine amine is less sterically hindered than the 2,6-isomer, making it more nucleophilic and prone to rapid, exothermic reaction.
Reagents:
-
2,4-Dimethylaniline (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)[1]
-
Sodium Acetate (Buffer/Acid Scavenger)[1]
Protocol:
-
Dissolution: In a jacketed reactor, dissolve 2,4-dimethylaniline in glacial acetic acid (5 volumes). Cool to 10–15°C.[1]
-
Addition: Add chloroacetyl chloride dropwise over 30 minutes. Note: The reaction is highly exothermic.[1] Maintain internal temperature < 25°C to prevent di-acylation side products.[1]
-
Quench: Once addition is complete, add a saturated aqueous solution of sodium acetate. This buffers the HCl generated and facilitates precipitation.[1]
-
Isolation: The intermediate precipitates as a white/off-white solid.[1] Filter and wash with cold water until the filtrate is neutral (pH 7).[1]
-
Drying: Dry the filter cake under vacuum at 40°C.
Phase 2: Amination (N-Alkylation)[1]
Objective: Displacement of the chloride by diethylamine via an SN2 mechanism.[1]
Reagents:
-
Intermediate (from Phase 1)[1]
-
Diethylamine (3.0 eq) – Acts as both nucleophile and base to scavenge HCl.[1]
-
Toluene (Solvent)[1]
Protocol:
-
Setup: Suspend the chloroacetamide intermediate in Toluene (10 volumes).
-
Reaction: Add diethylamine (3.0 eq). Heat the mixture to reflux (approx. 110°C) for 2–4 hours.
-
Monitoring: Monitor by TLC or HPLC. The limiting reagent (intermediate) should be consumed < 1%.[1]
-
Workup (Purification Focus):
-
Wash 1: Water wash to remove diethylamine hydrochloride salts and excess diethylamine.[1][8]
-
Extraction (Acid/Base Swing):
-
Final Isolation: Extract the free base into fresh Toluene or Ethyl Acetate, dry over MgSO4, and evaporate to dryness.
Part 4: Process Flow & Purification Logic
The following diagram illustrates the "Acid/Base Swing" purification, a critical technique for isolating high-purity alkaloid-like drugs.
Part 5: Characterization & Data
For researchers using this compound as an analytical standard, the following physicochemical properties are established baselines.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₂₂N₂O | |
| Molecular Weight | 234.34 g/mol | |
| Melting Point (HCl) | 110–112 °C | Distinct from Lidocaine HCl (127-129 °C) |
| pKa | ~7.8 - 8.0 | Slightly lower than Lidocaine due to electronic effects |
| Solubility | Soluble in acidic water, EtOH, DMSO | Insoluble in neutral/basic water |
| Appearance | White crystalline powder (HCl) | Colorless/yellowish oil (Free base) |
Impurity Profiling Note
When synthesizing Lidocaine (2,6-isomer), the presence of 2,4-xylidine in the starting material (2,6-xylidine) will lead to the formation of this compound.
-
Regulatory Limit: The European Pharmacopoeia limits this specific impurity (Impurity I) to 0.10% in Lidocaine Hydrochloride.[1]
-
Separation: It can be separated from Lidocaine via HPLC using a C18 column, typically eluting slightly later than Lidocaine due to subtle hydrophobicity differences caused by the exposed methyl groups.[1]
Part 6: Safety & Handling
-
2,4-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Suspected carcinogen.[1][9] Use a glove box or high-efficiency fume hood.[1]
-
Chloroacetyl Chloride: Potent lachrymator and corrosive.[1][7][9] Reacts violently with water.[1][9]
-
Self-Validating Safety: The "Acid/Base Swing" not only purifies the product but also ensures that any unreacted toxic aniline (which is a weak base) is largely removed during the acidic extraction or subsequent wash steps, though rigorous HPLC confirmation is required.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Lidocaine Hydrochloride Monograph: Impurity I. 10th Edition.[1] (Defines the regulatory status of the 2,4-isomer).
-
ChemicalBook . 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Properties and Suppliers. Retrieved from [1]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 28447, 2-(Diethylamino)-2',4'-acetoxylidide. Retrieved from [1]
-
T. S. Stevens et al. Degradation of Quaternary Ammonium Salts.[1] Journal of the Chemical Society, 1928. (Foundational chemistry for amine alkylations).[1]
-
Sigma-Aldrich .[1][10][11] Product Specification: 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide. Retrieved from [1]
Sources
- 1. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 3. 2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1) | C14H23ClN2O | CID 13781345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. CN112521298B - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 7. The preparation of lidocaine - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. CAS 17289-53-1 | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Toxicity Profile and Safety of 2,4-Dimethylphenyl Acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the toxicological profile and safety considerations for 2,4-dimethylphenyl acetamide (CAS No. 2050-43-3). As a known human metabolite of 2,4-dimethylaniline, a thorough understanding of its toxicological properties is crucial for researchers and professionals in drug development and chemical safety. This document synthesizes available data to offer insights into its potential hazards and outlines the scientific rationale behind safety protocols.
Introduction: Chemical Identity and Metabolic Context
2,4-Dimethylphenyl acetamide, also known as N-(2,4-dimethylphenyl)acetamide, is an amide derivative of 2,4-dimethylaniline.[1][2][3] Its toxicological significance is intrinsically linked to its role as a metabolite of 2,4-dimethylaniline, a compound with established toxicity.[1] Understanding the metabolic pathway from the parent aniline to the acetamide is fundamental to predicting its potential biological effects.
Metabolic Pathway: 2,4-Dimethylaniline to 2,4-Dimethylphenyl Acetamide
The biotransformation of 2,4-dimethylaniline in the body leads to the formation of 2,4-dimethylphenyl acetamide through N-acetylation. This metabolic process is a common detoxification pathway for aromatic amines. However, the resulting metabolites can sometimes exhibit their own toxicological profiles.
Caption: Metabolic conversion of 2,4-dimethylaniline.
GHS Hazard Classification and Safety Overview
Based on notifications to the ECHA C&L Inventory, 2,4-dimethylphenyl acetamide is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 16303[1]
These classifications necessitate careful handling procedures in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of respiratory irritation.
Toxicological Profile: Data Gaps and Inferences from the Parent Compound
A comprehensive review of available literature reveals a significant lack of specific toxicological studies on 2,4-dimethylphenyl acetamide for endpoints such as chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, a significant portion of the risk assessment for this metabolite must be inferred from the well-documented toxicological profile of its parent compound, 2,4-dimethylaniline.
Acute Toxicity
Skin and Eye Irritation
2,4-Dimethylphenyl acetamide is classified as a skin and eye irritant.[1] This is consistent with the properties of many aromatic amines and their derivatives. Direct contact with the skin or eyes should be avoided through the use of appropriate PPE.
Genotoxicity and Mutagenicity
There is a lack of specific mutagenicity data for 2,4-dimethylphenyl acetamide. However, aniline and its derivatives are a class of compounds for which genotoxicity is a known concern.[5] Studies on 2,4-dimethylaniline have shown it to be weakly mutagenic in some in vitro assays, such as the Salmonella/microsome assay.[5] The genotoxicity of aniline derivatives is often linked to their metabolic activation to reactive intermediates.[5]
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Objective: To determine if 2,4-dimethylphenyl acetamide can induce mutations in a bacterial system.
Methodology:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Plate the bacterial strains on a histidine-deficient medium with varying concentrations of 2,4-dimethylphenyl acetamide.
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Causality: The S9 fraction contains enzymes that can metabolize the test substance into reactive electrophiles that can directly interact with the bacterial DNA, causing mutations. The reversion to histidine prototrophy is a direct measure of this mutagenic event.
Carcinogenicity
No carcinogenicity studies for 2,4-dimethylphenyl acetamide were identified. The parent compound, 2,4-dimethylaniline, has been a subject of investigation. While some studies have suggested a potential for carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified it as a human carcinogen due to insufficient evidence.[6] However, some aniline derivatives are known animal carcinogens.[7] Given the metabolic link, the carcinogenic potential of 2,4-dimethylphenyl acetamide cannot be dismissed and warrants further investigation.
Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of 2,4-dimethylphenyl acetamide. For the parent compound, 2,4-dimethylaniline, there is also a lack of comprehensive studies on these endpoints.[8]
Safety Data Sheet (SDS) and Handling Procedures
A complete and official Safety Data Sheet for 2,4-dimethylphenyl acetamide was not located in the comprehensive searches. The information presented here is compiled from various sources, primarily the PubChem database.[1]
Key Safety and Handling Information:
| Section | Recommendation |
| First-Aid Measures | If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Fire-Fighting Measures | Use extinguishing media appropriate for the surrounding fire. |
| Handling and Storage | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Store in a well-ventilated place. Keep container tightly closed. |
| Personal Protection | Wear protective gloves/protective clothing/eye protection/face protection. |
Conclusion and Future Directions
The available data on the toxicity of 2,4-dimethylphenyl acetamide is limited, with its primary hazard profile being derived from GHS classifications indicating acute oral toxicity and irritant properties.[1] Its identity as a human metabolite of 2,4-dimethylaniline is a critical factor, suggesting that the toxicological properties of the parent compound, including potential genotoxicity and carcinogenicity, should be considered when assessing the risk of the metabolite.
Significant data gaps exist, particularly for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Further research is imperative to fully characterize the toxicological profile of 2,4-dimethylphenyl acetamide and to establish a comprehensive and validated Safety Data Sheet. Professionals handling this compound should exercise caution, adhere to the known GHS hazard warnings, and implement robust safety protocols based on the potential risks inferred from its chemical class and its metabolic relationship to 2,4-dimethylaniline.
References
-
Genotoxicity of aniline derivatives in various short-term tests. PubMed. [Link]
-
Acetamide, N,N-dimethyl-: Human health tier II assessment. Australian Department of Health. [Link]
-
Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer. [Link]
-
2,4,6-Trimethylaniline and Its Salts - Evidence on Carcinogenicity. OEHHA. [Link]
-
Screening Assessment for the Challenge Acetamide, N,N-dimethyl-. Canada.ca. [Link]
-
2,4-Dimethylaniline. PubChem. [Link]
-
ACETAMIDE - Overall Evaluations of Carcinogenicity. NCBI Bookshelf. [Link]
-
Xylidines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. PMC - NIH. [Link]
-
Acetamide. EPA. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 2,4-Dimethylaniline (CASRN 95-68-1). EPA. [Link]
-
Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Journal of Occupational Health - Oxford Academic. [Link]
-
Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. PubMed. [Link]
-
Safety data sheet - Acetanilide. [Link]
-
(PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate. [Link]
-
NDA 20-954 - DMA. accessdata.fda.gov. [Link]
-
Developmental toxicity induced by inhalation exposure of pregnant rats to N,N-dimethylacetamide. PubMed. [Link]
-
N-(2,4-dimethylphenyl)acetamide. PubChemLite. [Link]
-
2,4-Xylidine (Hydrochloride) (IARC Summary & Evaluation, Volume 16, 1978). INCHEM. [Link]
-
N-(2,4-DIMETHYLPHENYL)ACETAMIDE. Inxight Drugs. [Link]
-
N-(2,4-Dimethylphenyl)acetamide. PubChem. [Link]
-
Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [Link]
-
N-(2,4-DIMETHYLPHENYL)ACETAMIDE. FDA. [Link]
-
N,N‐Dimethylacetamide. Publisso. [Link]
-
Acetamide, N-(5-amino-2,4-dimethylphenyl)-. EPA. [Link]
-
Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. [Link]
Sources
- 1. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Xylidine (Hydrochloride) (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
- 7. ACETAMIDE - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Xylidide Pharmacophore: Comparative Analysis of N-(2,4-dimethylphenyl)acetamide Derivatives
Executive Summary: The Isomeric Imperative
In the development of amide-based local anesthetics, the xylidide core (N-dimethylphenyl acetamide) represents the foundational pharmacophore.[1] While the 2,6-dimethyl isomer (Lidocaine) is the clinical gold standard, the N-(2,4-dimethylphenyl)acetamide derivatives serve as a critical reference point in Structure-Activity Relationship (SAR) studies.[1]
This guide analyzes the N-(2,4-dimethylphenyl)acetamide scaffold, detailing its synthesis, pharmacological profile, and the mechanistic reasons why it exhibits reduced stability compared to its 2,6-counterpart.[1] We explore the "Steric Shield" hypothesis, which dictates that the longevity of amide anesthetics is directly causal to the substitution pattern on the phenyl ring.
Structure-Activity Relationship (SAR)
The "Steric Shield" Mechanism[2]
The efficacy of xylidide anesthetics relies on three structural domains:
-
Lipophilic Head: The dimethylphenyl ring (essential for membrane penetration).[1]
-
Intermediate Chain: An amide linkage determining metabolic stability.[1]
-
Hydrophilic Tail: A tertiary amine (e.g., diethylamine) ensuring solubility and ion channel interaction.[1]
The critical distinction between the 2,4-isomer (subject of this review) and the 2,6-isomer (Lidocaine) is the position of the methyl groups relative to the amide bond.
-
2,6-Substitution (Lidocaine): Methyl groups at both ortho positions create a dense steric shield, protecting the carbonyl carbon from enzymatic attack by hepatic amidases.[1]
-
2,4-Substitution: Only one ortho methyl group is present.[1] The amide bond remains exposed, leading to rapid hydrolysis, shorter duration of action, and higher peak plasma concentrations of the toxic metabolite 2,4-xylidine.
Comparative Physicochemical Profile[3][4]
| Feature | N-(2,6-dimethylphenyl) [Lidocaine] | N-(2,4-dimethylphenyl) [Derivative] | Impact on Anesthesia |
| Steric Hindrance | High (Dual ortho) | Low (Single ortho) | 2,4-isomer hydrolyzes 4-6x faster.[1] |
| LogP (Lipophilicity) | ~2.4 | ~2.3 | Similar membrane penetration.[1] |
| Metabolite | 2,6-xylidine | 2,4-xylidine | 2,4-xylidine has higher genotoxic potential.[1] |
| Duration | Intermediate (60-120 min) | Short (<45 min) | 2,4-isomer is clinically impractical for long procedures.[1] |
Mechanism of Action: Voltage-Gated Na+ Blockade[1][3][5]
All N-(2,4-dimethylphenyl)acetamide derivatives function as state-dependent sodium channel blockers.[1] They bind to the intracellular portion of the voltage-gated sodium channel (NaV), specifically the S6 segment of domain IV.
The State-Dependent Protocol
The drug exhibits Use-Dependence : it binds more tightly to channels that are frequently opening (activated) or inactivated, making it highly effective in blocking high-frequency pain fibers (A-delta and C fibers).[1]
Figure 1: State-dependent binding cycle of xylidide derivatives. The drug preferentially stabilizes the Inactivated state, preventing repetitive firing.
Experimental Protocols
Synthesis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Note: This protocol synthesizes the 2,4-isomer.[1][2] To synthesize Lidocaine, substitute 2,4-dimethylaniline with 2,6-dimethylaniline.[1]
Reagents:
-
2,4-Dimethylaniline (2,4-xylidine)[1]
Workflow Diagram:
Figure 2: Two-step synthesis via Schotten-Baumann acylation followed by amination.[1]
Step-by-Step Methodology:
-
Acylation (Formation of Chloroacetamide Intermediate):
-
Dissolve 0.1 mol of 2,4-dimethylaniline in 100 mL of glacial acetic acid.
-
Cool to 10°C. Add 0.11 mol of chloroacetyl chloride dropwise.
-
Add saturated sodium acetate solution to buffer the HCl evolved.
-
Observation: A white precipitate (N-(2,4-dimethylphenyl)-2-chloroacetamide) forms immediately.[1]
-
Filter, wash with cold water, and dry.[4]
-
-
Amination (Formation of Final Anesthetic):
-
Dissolve the chloroacetamide intermediate in toluene.
-
Add 3 equivalents of diethylamine (excess acts as a base to trap HCl).[1]
-
Reflux for 4–6 hours.[1]
-
Cool and filter off the diethylamine hydrochloride salt.
-
Extract the toluene layer with 3M HCl (pulls the product into the aqueous phase).
-
Basify the aqueous layer with NaOH to precipitate the free base oil.
-
Purification: Recrystallize from hexane or convert to HCl salt for stability.[1]
-
In Vitro Validation: Patch Clamp Assay
To quantify the potency (IC50) of the derivative on NaV1.7 channels.
-
Cell Line: HEK293 cells stably expressing human NaV1.7.
-
Solutions:
-
Protocol:
-
Establish Whole-Cell configuration (Resistance > 1 GΩ).[1]
-
Hold membrane potential at -100 mV.[1]
-
Apply a depolarizing pulse to 0 mV for 20ms at 10 Hz (to assess use-dependence).
-
Perfuse N-(2,4-dimethylphenyl)acetamide at concentrations 1 µM – 1 mM.[1]
-
Data Analysis: Fit peak current reduction to the Hill equation to derive IC50.
-
Safety & Toxicity Profile
Research indicates that N-(2,4-dimethylphenyl)acetamide derivatives possess a less favorable safety profile than 2,6-isomers.[1]
-
Metabolic Instability: The lack of steric hindrance leads to rapid hepatic clearance, requiring higher doses to maintain anesthesia, which increases the risk of systemic toxicity (LAST - Local Anesthetic Systemic Toxicity).
-
Metabolite Toxicity: The primary metabolite, 2,4-xylidine , has shown higher mutagenic potential in Ames tests compared to 2,6-xylidine.[1] It is classified as a potential carcinogen in chronic exposure models.[1]
Recommendation: While N-(2,4-dimethylphenyl)acetamide is an excellent tool for demonstrating the importance of steric hindrance in drug design, it is not recommended for clinical development over the 2,6-isomer (Lidocaine) or propyl-derivatives (Prilocaine).[1]
References
-
Mechanism of Action & NaV Channels
-
Synthesis of Xylidide Derivatives
-
Metabolic Stability & Toxicity
-
Chemical Data & Properties
-
Comparative SAR Studies
Sources
- 1. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. medistudygo.com [medistudygo.com]
- 7. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 11. PubChemLite - N-(2,4-dimethylphenyl)acetamide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide in Pharmaceutical Formulations
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, a crucial active pharmaceutical ingredient (API). The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method demonstrated high linearity, accuracy, and precision over the specified concentration range. Furthermore, forced degradation studies confirmed that the method is stability-indicating, capable of separating the intact API from its degradation products. This protocol is suitable for routine quality control analysis and stability testing in the pharmaceutical industry.
Principles and Rationale
The accurate quantification of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, also known as Lidocaine, is critical for ensuring the safety and efficacy of its pharmaceutical dosage forms.[4] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5]
Analyte Physicochemical Properties:
-
Solubility: The free base is sparingly soluble in water but soluble in organic solvents like ethanol and acetonitrile.[6][9] The hydrochloride salt is readily soluble in water.[9][10]
-
LogP: 2.44[7]
Methodological Rationale:
A reversed-phase HPLC (RP-HPLC) method was selected based on the analyte's properties. The LogP value of 2.44 indicates a moderate level of hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase like C18.[7] The basic nature of the tertiary amine (pKa ~7.8) necessitates careful pH control of the mobile phase to ensure consistent ionization state and reproducible retention times.[9][10] Operating the mobile phase at a pH below the pKa (e.g., pH 3-4) ensures the amine group is protonated, leading to better peak shape and stability. A phosphate buffer is chosen for its excellent buffering capacity in this pH range. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the buffer system. UV detection is appropriate as the phenyl ring in the molecule provides a chromophore suitable for detection at wavelengths around 250-265 nm.[4][11]
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) Detector. |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Data Acquisition | Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, OpenLab) |
| Reference Standard | 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, USP or equivalent, >99.5% purity |
| Chemicals & Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade/Milli-Q) |
| Lab Equipment | Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters (Nylon or PTFE) |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 10mM Phosphate Buffer (pH 3.5) (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection | UV at 263 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 5.4 minutes[4] |
Standard and Sample Preparation
4.1 Buffer and Mobile Phase Preparation
-
Phosphate Buffer (10mM, pH 3.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in an 80:20 (v/v) ratio. Degas the solution using sonication or vacuum filtration before use.
4.2 Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
4.3 Working Standard Solutions Prepare a series of working standard solutions (e.g., 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the mobile phase.[4] These will be used to construct the calibration curve.
4.4 Sample Preparation (Example for a Gel Formulation)
-
Accurately weigh a portion of the gel formulation equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Development and Validation Strategy
The development and validation of this analytical procedure are governed by the principles outlined in ICH Q2(R1).[1][2][3] The objective is to demonstrate that the method is suitable for its intended purpose.[3]
Method Development Workflow
The development process follows a systematic approach to optimize separation and ensure robustness.
Caption: Workflow for HPLC Method Development.
Method Validation Protocol
Validation is performed by assessing the following parameters as per ICH Q2(R1).[1][2][3]
Caption: ICH Q2(R1) Validation Workflow.
5.2.1 System Suitability Before each validation run, system suitability must be established according to USP General Chapter <621>.[5][12][13] Six replicate injections of a working standard solution are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5.2.2 Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure: Inject the mobile phase (blank), a placebo sample, and the standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.
-
Forced Degradation: To establish the stability-indicating nature of the method, the API is subjected to stress conditions as per ICH Q1A(R2) guidelines.[14][15][16][17]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The method must resolve the main peak from all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure.
5.2.3 Linearity and Range
-
Procedure: A five-point calibration curve is constructed by plotting the peak area against the concentration (e.g., 20-100 µg/mL).[4]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
5.2.4 Accuracy (Recovery)
-
Procedure: Accuracy is determined by the recovery of a known amount of API spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5.2.5 Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
5.2.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration, which should provide acceptable accuracy and precision.
5.2.7 Robustness
-
Procedure: Deliberately vary key method parameters to assess the method's reliability during normal use.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7).
-
Column Temperature: ± 5 °C (25°C and 35°C).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the change in peak area should not be significant.
Conclusion
This application note presents a comprehensive, stability-indicating RP-HPLC method for the quantitative analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide. The described method is simple, rapid, and reliable.[11] The validation experiments confirm that the method is linear, accurate, precise, specific, and robust, making it highly suitable for routine quality control and stability studies in a regulated pharmaceutical laboratory environment.[18][19]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2003, February 6). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
European Medicines Agency. (1998, January). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
Nisa, R. H., et al. (2024). Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. Micromaterials and Interfaces, 2(2), 9286. [Link]
-
Yılmaz, B., et al. (2025). Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method. Journal of AOAC INTERNATIONAL, 108(6), 859-867. [Link]
-
Yılmaz, B., et al. (2025, August 4). Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with Eco-Friendly and Cost-Effective Method. Journal of AOAC INTERNATIONAL. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Slideshare. (2015, December 1). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Gandhi, M., & Mashru, R. (2020). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review, 7(1), 245-257. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28447, 2-(Diethylamino)-2',4'-acetoxylidide. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2003, February 6). Q1A(R2) Guideline. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Glasnapp, A. (2021, December 15). Lidocaine vs. Lidocaine HCl in Pharmacy Compounding. The PCCA Blog. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13781345. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28447, 2-(Diethylamino)-2',4'-acetoxylidide. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. usp.org [usp.org]
- 6. Lidocaine | 137-58-6 [chemicalbook.com]
- 7. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. usp.org [usp.org]
- 14. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 15. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Definitive Identification of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Lidocaine Impurity I) by Gas Chromatography-Mass Spectrometry
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust protocol for the unambiguous identification of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, a known impurity of the widely used local anesthetic, Lidocaine.[1][2] The method leverages the high separation efficiency of capillary gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). As regulatory scrutiny on pharmaceutical impurities intensifies, the need for reliable and specific analytical methods is paramount. This guide provides not only a step-by-step protocol but also the scientific rationale behind key parameter selections, ensuring that researchers, quality control analysts, and drug development professionals can confidently implement and adapt this method for their specific needs.
Introduction: The Rationale for Impurity Profiling
2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS No. 17289-53-1) is a structural isomer and known impurity of Lidocaine (2-Diethylamino-N-(2,6-dimethylphenyl)acetamide).[1][2] Impurities in active pharmaceutical ingredients (APIs) can arise from various stages, including synthesis, degradation, or storage. Their presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate rigorous characterization and control of such impurities.
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this purpose due to its exceptional sensitivity and specificity.[3] It physically separates the impurity from the API and other components based on volatility and column interaction, while the mass spectrometer provides a unique fragmentation "fingerprint" for positive identification.
This document serves as a practical guide, grounded in established analytical principles, for the GC-MS analysis of this specific Lidocaine impurity.
Experimental Methodology
Principle of the Method
The core of this method lies in the synergistic combination of gas chromatography and mass spectrometry. A sample solution is injected into a heated inlet, where the analyte is vaporized. A carrier gas (helium) transports the vaporized analyte through a capillary column. The column, coated with a specific stationary phase, separates compounds based on their boiling points and affinities for the phase. As the separated 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that confirms the analyte's identity.
Materials and Reagents
-
Reference Standard: 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Purity ≥98%)
-
Solvent: Methanol (HPLC or GC-grade)
-
Sample: Lidocaine API or formulation to be tested
-
Equipment: Analytical balance, volumetric flasks (Class A), micropipettes, autosampler vials with inserts.
Standard and Sample Preparation Protocol
Rationale: Proper sample preparation is critical for reproducible results. Methanol is chosen as the solvent due to its ability to readily dissolve the analyte and its compatibility with standard GC injection techniques.[4]
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly. This solution should be stored under refrigeration.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix.
-
-
Sample Preparation (from Lidocaine API):
Mandatory Visualization: Analytical Workflow
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: A flowchart of the GC-MS analysis process.
GC-MS Instrumentation and Parameters
Causality Behind Parameter Choices: The selected parameters represent a robust starting point for this analysis. The DB-5MS column is a workhorse in pharmaceutical analysis; its 5% phenyl-methylpolysiloxane phase provides excellent selectivity for a wide range of semi-volatile compounds.[4] The temperature program is designed to ensure the analyte is fully eluted with a sharp peak shape, while the 70 eV electron ionization energy is a global standard that ensures fragmentation patterns are consistent and comparable to established mass spectral libraries.
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 7890B or equivalent | A widely used and reliable GC system. |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard non-polar column providing excellent resolution for this class of compounds. |
| Inlet | Splitless Mode | Maximizes sensitivity, which is crucial for impurity analysis. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | The initial hold ensures good peak focusing. The ramp allows for efficient elution and separation. The final hold cleanses the column of any less volatile components. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Mass Spectrometer | Agilent 5977 or equivalent | A sensitive and robust single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, highly reproducible ionization technique. |
| Ionization Energy | 70 eV | Universal standard for EI-MS, producing comparable spectra across different instruments. |
| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity. |
| Acquisition Mode | Full Scan | Collects all fragment data, essential for initial identification and structural confirmation. |
| Scan Range | 40 - 350 m/z | Covers the molecular ion and all significant fragments of the analyte. |
Results and Discussion: Interpreting the Data
Chromatographic Separation
Under the conditions specified, 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide will elute as a sharp, symmetrical peak. Its retention time will be distinct from that of the main Lidocaine peak and other potential impurities. The absolute retention time may vary slightly between systems, which underscores the critical importance of co-analyzing a reference standard to confirm the retention time on your specific instrument.
Mass Spectral Fragmentation and Identification
The cornerstone of definitive identification is the mass spectrum. The electron ionization process induces specific cleavages in the molecule, yielding a characteristic pattern of fragments. For 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Molecular Weight: 234.34 g/mol ), the expected fragmentation is as follows:
| m/z (Mass-to-Charge) | Proposed Fragment Structure | Significance |
| 234 | [C₁₄H₂₂N₂O]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. Its presence indicates the molecule is relatively stable under EI conditions. |
| 86 | [CH₂=N(C₂H₅)₂]⁺ | Base Peak : The most abundant ion, resulting from the alpha-cleavage of the amide bond. This is a highly characteristic fragment for compounds containing a diethylamino-acetyl group, including Lidocaine itself.[5][6] |
| 58 | [HN(C₂H₅)₂]⁺ | A common fragment from the diethylamino moiety. |
| 120 | [C₈H₈NO]⁺ | Fragment corresponding to the dimethylphenyl-acetamide portion after cleavage. |
Self-Validating System: The identification is confirmed by a dual-point match:
-
The retention time of the peak in the sample chromatogram must match that of the certified reference standard, analyzed under identical conditions.
-
The mass spectrum of the peak in the sample must match the mass spectrum of the reference standard.
Mandatory Visualization: Logic of Identification
This diagram illustrates the required criteria for positive analyte identification.
Caption: Both criteria must be met for positive identification.
Conclusion
This application note provides a comprehensive and scientifically-grounded GC-MS method for the identification of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide. By following the detailed protocols for sample preparation, instrument setup, and data interpretation, analytical laboratories can achieve reliable and definitive identification of this critical Lidocaine impurity. The emphasis on the rationale behind parameter selection equips scientists to not only replicate this method but also to troubleshoot and adapt it as needed, ensuring robust quality control in pharmaceutical development and manufacturing.
References
-
Al-Sammarraie, F. K., & Al-Mashhadanie, F. A. (2024). Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. Al-Rafidain Journal of Forensic Sciences and Forensic Medicine, 6(1), 18-24. Retrieved from [Link]
-
Özaltın, N., & Koç, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Journal of Applied Solution Chemistry, 2(4), 365-373. Retrieved from [Link]
-
Pratiwi, R., & Muchtar, S. (2023). Development of an Analytical Method for Lidocaine Identification in Magic Tissue Using Gas Chromatography Mass Spectrometry. Eruditio, 2(2), 1-10. Retrieved from [Link]
-
Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 42(5), 280–283. Retrieved from [Link]
-
PubMed. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Retrieved from [Link]
-
Özaltın, N., & Koç, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Scientia pharmaceutica, 81(3), 759–772. Retrieved from [Link]
-
Wang, F., & Liu, G. (2005). [The study on identification of lidocaine in blood and CSF by GC/MS]. Fa yi xue za zhi, 21(2), 108–110. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)-2',4'-acetoxylidide. Retrieved from [Link]
Sources
- 1. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 2. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eruditio.pom.go.id [eruditio.pom.go.id]
- 5. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 6. [The study on identification of lidocaine in blood and CSF by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Introduction and Scope
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, widely known in the pharmaceutical field as Lidocaine, is a cornerstone of modern medicine, primarily utilized as a local anesthetic and a class-IB antiarrhythmic drug.[1][2] The synthesis of this Active Pharmaceutical Ingredient (API) can introduce various impurities, including unreacted starting materials, byproducts, and residual solvents. For patient safety and therapeutic efficacy, achieving the highest possible purity is not merely a quality control objective but a regulatory mandate.[3][4]
Crystallization is a powerful and widely employed technique in the pharmaceutical industry for the purification of APIs, prized for its ability to yield a highly pure, stable crystalline solid from a complex mixture.[3][4][5] This application note provides a detailed guide to the theory and practice of recrystallizing 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. It is designed for researchers, chemists, and drug development professionals seeking to develop a robust, scalable, and validated purification protocol. We will explore two distinct, field-proven methods: a single-solvent technique and a solvent-antisolvent system, explaining the scientific rationale behind each procedural step.
A Note on Nomenclature: The compound specified in the topic, 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, is an isomer of Lidocaine and is often considered an impurity.[6][7] The standard, pharmacologically active compound is 2-(diethylamino)-N-**(2,6-dimethylphenyl)acetamide. This guide will focus on the purification of the official API, Lidocaine (CAS 137-58-6).
Guiding Principles of Recrystallization
The success of any recrystallization protocol hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The ideal solvent for recrystallization should exhibit steep solubility curve: high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[8] This differential allows for the dissolution of the crude material in a minimum volume of hot solvent, followed by the formation of pure crystals upon controlled cooling, while the impurities remain dissolved in the cooled solvent (the "mother liquor").[5]
Caption: Decision logic for selecting a suitable recrystallization solvent.
Protocol II: Solvent-Antisolvent Recrystallization
This technique is valuable when the compound is too soluble in a solvent even at low temperatures, or when no single solvent provides the ideal solubility curve. [5][9]Here, the crude solid is dissolved in a "good" solvent, and a miscible "antisolvent" (in which the compound is insoluble) is added to induce precipitation.
-
System Selection Rationale: Lidocaine is very soluble in polar organic solvents like ethanol and acetone, but practically insoluble in water. [10][11]An ethanol/water or acetone/water system is therefore an excellent candidate for this method.
-
Dissolution: At room temperature, dissolve the crude Lidocaine in the minimum possible volume of the "good" solvent (e.g., ethanol). Stir until a clear solution is obtained.
-
Antisolvent Addition: While stirring the solution, slowly add the "antisolvent" (e.g., deionized water) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This cloudiness indicates the point of supersaturation where crystallization begins.
-
Re-dissolution: Gently warm the turbid mixture until it becomes clear again. This ensures the final crystallization process begins from a homogeneous, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize the yield.
-
Collection and Drying: Collect, wash (with a small amount of a cold solvent/antisolvent mixture), and dry the crystals as described in Protocol I (Steps 6-8).
Troubleshooting and Purity Assessment
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; solution is cooled too rapidly. | Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Solution is not sufficiently saturated; supersaturation has not been overcome. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal from a previous batch. If necessary, reduce the solvent volume by gentle heating/evaporation and re-cool. |
| Low Yield | Too much solvent was used; cooling was insufficient or too short. | Ensure the minimum volume of hot solvent was used. Extend the cooling time in the ice bath. Recover a second crop of crystals by evaporating some solvent from the mother liquor. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use sparingly as charcoal can also adsorb the target compound. |
Purity Assessment: The efficacy of the purification should be validated.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Compare the experimental melting point to the literature value (66-69 °C). A broad or depressed melting range indicates the presence of impurities.
-
Chromatography: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to resolve the purified compound from any remaining impurities. [3][4]
Safety and Handling
-
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation. [12][13]* Always handle the compound and solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]* Recrystallization solvents such as hexane, heptane, and acetone are flammable. Keep them away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for Lidocaine and all solvents before beginning work. [12][13]
References
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Google Cloud.
-
Lidocaine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Lidocaine hydrochloride - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet: Lidocaine. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]
-
API Purification. (n.d.). Zamann Pharma Support GmbH. Retrieved February 23, 2026, from [Link]
-
The Preparation of Lidocaine. (n.d.). Journal of Chemical Education. Retrieved February 23, 2026, from [Link]
-
Lidocaine | C14H22N2O | CID 3676. (n.d.). PubChem, NIH. Retrieved February 23, 2026, from [Link]
-
Lidocaine Base|137-58-6. (n.d.). Zhejiang Synose Tech Co., Ltd.. Retrieved February 23, 2026, from [Link]
-
Lidocaine. (n.d.). DrugBank. Retrieved February 23, 2026, from [Link]
-
Fickelscherer, R. J., et al. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Retrieved February 23, 2026, from [Link]
-
Lidocaine / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. Retrieved February 23, 2026, from [Link]
-
Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayan. Retrieved February 23, 2026, from [Link]
-
The Secrets to Producing Active Pharmaceutical Ingredients. (2023, March 18). RotaChrom. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET Lidocaine Hydrochloride Jelly, USP 2%. (n.d.). Armas Pharmaceuticals. Retrieved February 23, 2026, from [Link]
-
Lidocaine Safety Data Sheet (SDS). (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Rational Solvent Selection for Pharmaceutical Impurity Purge. (2018, January 8). Crystal Growth & Design. Retrieved February 23, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - Lidocaine Hydrochloride 2% and Epinephrine Injection. (2021, July 12). Septodont. Retrieved February 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]
-
Purification of APIs. (n.d.). ZEOCHEM. Retrieved February 23, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2020, December 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero. Retrieved February 23, 2026, from [Link]
- Method for preparing lidocaine. (n.d.). Google Patents.
-
Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. (2019, May 15). Diva-Portal.org. Retrieved February 23, 2026, from [Link]
-
The Synthesis of Lidocaine. (n.d.). University of San Diego. Retrieved February 23, 2026, from [Link]
-
2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide,N-(2-methylphenyl)-2-(propylamino)propanamide. (2025, August 30). Chemsrc. Retrieved February 23, 2026, from [Link]
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Lidocaine | 137-58-6 [chemicalbook.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 7. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Buy Lidocaine | 137-58-6 | >98% [smolecule.com]
- 12. carlroth.com [carlroth.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scribd.com [scribd.com]
Using 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide as a reference impurity standard
Application Note: AN-2026-LID-ISO Topic: Strategic Utilization of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide as a Reference Standard for Lidocaine Purity Profiling[1]
Executive Summary
In the high-stakes landscape of pharmaceutical analysis, positional isomers represent one of the most significant chromatographic challenges.[1] This guide focuses on 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide , the 2,4-positional isomer of Lidocaine.[1][2][3][4][5] Often designated as Lidocaine Impurity I (EP), this molecule is a critical process impurity arising from the use of technical-grade 2,6-xylidine, which frequently contains 2,4-xylidine contaminants.[1]
Because this impurity shares an identical molecular weight (234.34 g/mol ) and similar pKa with the Active Pharmaceutical Ingredient (API), it is prone to co-elution, potentially masking toxic contaminants. This Application Note provides a validated protocol for using this isomer as a system suitability standard to ensure method specificity in compliance with ICH Q3A/Q3B guidelines.
Chemical Profile & Significance
| Property | Target Molecule (Impurity) | API (Lidocaine) |
| Systematic Name | 2-(diethylamino)-N-(2,4 -dimethylphenyl)acetamide | 2-(diethylamino)-N-(2,6 -dimethylphenyl)acetamide |
| Common Designation | Lidocaine Impurity I (EP) | Lidocaine |
| CAS Number | 17289-53-1 (Free Base) | 137-58-6 |
| Molecular Weight | 234.34 g/mol | 234.34 g/mol |
| Key Difference | Asymmetric methyl substitution (2,[1]4) | Symmetric methyl substitution (2,6) |
| Chromatographic Risk | High (Critical Pair) | N/A |
Why This Matters: The 2,6-dimethyl substitution in Lidocaine provides steric hindrance that protects the amide bond from enzymatic hydrolysis.[1] The 2,4-isomer lacks this symmetric protection, potentially altering its metabolic stability and toxicity profile.[1] Regulatory bodies require proof that your analytical method can resolve these two species to prevent "blind spots" in quality control.[1]
Analytical Strategy: The "Isomeric Challenge"
Separating positional isomers requires exploiting subtle differences in their interaction with the stationary phase.[1]
-
Steric Selectivity: The 2,6-isomer (Lidocaine) is more sterically hindered, often eluting slightly earlier or later than the 2,4-isomer depending on the column chemistry.[1]
-
pH Leverage: Both molecules are basic.[1] Using a high-pH mobile phase (pH 8.[1]0) keeps both molecules in their unionized form, increasing retention on C18 columns and often maximizing the resolution between the isomers.
Visualizing the Method Development Logic
Figure 1: Decision tree for optimizing the separation of Lidocaine from its 2,4-dimethylphenyl isomer.
Validated Analytical Protocol
This protocol is adapted from USP and EP principles for Lidocaine Hydrochloride, optimized for the separation of the 2,4-isomer.[1]
A. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., XBridge or Halo Elevate) | High pH stability is required.[1] |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 8.0 | Suppresses ionization of the amine, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV @ 230 nm | Max absorption for the amide/xylidine moiety.[1] |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics.[1] |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements.[1] |
B. Preparation of Standards
1. System Suitability Stock Solution (SSS):
-
Accurately weigh 5.0 mg of Lidocaine API and 5.0 mg of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Impurity Standard).[1]
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase (Acetonitrile:Buffer 30:70).[1][6]
-
Concentration: 100 µg/mL of each.[1]
2. Working Resolution Solution:
-
Dilute 1.0 mL of the SSS into a 100 mL flask.
-
Final Concentration: 1 µg/mL (approx 0.1% impurity level relative to a 1 mg/mL sample).[1]
C. Execution & Evaluation
-
Equilibrate the system with 70% Buffer / 30% ACN for 30 minutes.
-
Inject the Working Resolution Solution (n=6).
-
Calculate Resolution (
) between the Lidocaine peak and the Impurity peak.[1]
Acceptance Criteria (Self-Validating):
-
Resolution (
): NLT (Not Less Than) 1.5. -
Tailing Factor: NMT (Not More Than) 1.5 for both peaks.
Calculation of Impurity Content
When analyzing real drug substance batches, use the Relative Response Factor (RRF) .[1] Isomers usually have similar extinction coefficients, but this must be verified.[1]
- : Area of the 2,4-isomer peak in the sample.[1]
- : Area of the Lidocaine peak in a dilute standard (0.1%).
- : Ratio of the slope of the Impurity calibration curve to the Lidocaine calibration curve (typically ~1.0 for isomers).
Regulatory Context (ICH Q3A/Q3B)
According to ICH Q3A(R2), impurities in new drug substances must be:
The 2,4-isomer is a Specified Impurity .[1] You must demonstrate that your method can detect it at the Reporting Threshold (0.05%).[1] Failure to resolve this isomer from the main peak invalidates the method for purity determination, as the impurity area would be "hidden" under the API peak.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Lidocaine Hydrochloride Monograph 0227. (Detailed impurity profile including Impurity I).
-
United States Pharmacopeia (USP) . Lidocaine Hydrochloride: Organic Impurities. USP-NF.[1][6][8] (Specifies HPLC conditions for related compounds).
-
International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1][9] Defines reporting and qualification thresholds.
-
Advanced Materials Technology . Separation of Lidocaine and Related Impurities USP Method Modernization. (Application note demonstrating high pH separation of Lidocaine isomers).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 127976 (2,4-isomer).
Sources
- 1. 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride [lgcstandards.com]
- 2. 2-(diethylamino)-n-(2,4-dimethylphenyl)acetamide Hydrochloride (lidocaine Rci) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. scribd.com [scribd.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
UV-Vis spectrophotometric analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Target Molecule: 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Lidocaine / Lignocaine) Methodology: Ultraviolet-Visible Spectroscopy (UV-Vis) Scope: Quality Control (QC) of Bulk API and Pharmaceutical Formulations
Executive Summary & Scientific Rationale
This application note details the protocol for the quantitative determination of Lidocaine (C₁₄H₂₂N₂O), a widely used local anesthetic and Class Ib antiarrhythmic agent. While High-Performance Liquid Chromatography (HPLC) is the gold standard for complex separations, UV-Vis spectrophotometry remains a robust, cost-effective, and rapid method for routine Quality Control (QC) of bulk raw materials and simple dosage forms.
Chemical Basis of Analysis
The Lidocaine molecule contains two primary chromophores responsible for UV absorption:
-
The Aromatic Xylidine Ring: The 2,4-dimethylaniline moiety undergoes
transitions. -
The Amide Linkage: The carbonyl group contributes
transitions.
Solvent Selection Strategy:
We utilize 0.1 N Hydrochloric Acid (HCl) as the solvent. Lidocaine is a weak base (
Spectral Characteristics:
- : 263 nm (Primary analytical wavelength in 0.1 N HCl).[1]
-
Secondary Peak: ~230 nm (Higher sensitivity but more susceptible to solvent cut-off noise and interference).
Materials & Instrumentation
| Category | Item | Specification/Grade |
| Instrumentation | UV-Vis Spectrophotometer | Double-beam, 1 nm bandwidth, Quartz cuvettes (1 cm pathlength) |
| Reagents | Hydrochloric Acid | Analytical Grade (37%) |
| Water | Deionized (DI) or HPLC Grade (Milli-Q) | |
| Standards | Lidocaine HCl Reference Standard | USP/BP Reference Standard or Certified Purity >99.5% |
| Labware | Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) |
| Filters | 0.45 µm Nylon syringe filters (for formulation extraction) |
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for selecting the correct analytical approach based on the sample type.
Figure 1: Decision tree for selecting the appropriate UV-Vis quantification method based on sample matrix and excipients.
Protocol A: Standard Determination (Bulk API / Preservative-Free)
1. Preparation of Solvent (0.1 N HCl):
-
Dilute 8.5 mL of concentrated HCl (37%) to 1000 mL with deionized water.
2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Lidocaine HCl Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl.
3. Working Standards (Calibration Curve):
-
Prepare serial dilutions from the Stock Solution to obtain concentrations of: 10, 20, 30, 40, and 50 µg/mL .
-
Example: Transfer 1.0 mL of Stock to a 100 mL flask
10 µg/mL.
-
4. Measurement:
-
Set the spectrophotometer to scan mode (200–400 nm) to confirm
at 263 nm . -
Zero the instrument using 0.1 N HCl as the blank.
-
Measure the absorbance of each working standard at 263 nm.
5. Sample Preparation (Injection):
-
Dilute the injection formulation with 0.1 N HCl to fall within the calibration range (e.g., target 30 µg/mL).
-
Note: If the injection contains methylparaben, proceed to Protocol B.
Protocol B: Simultaneous Equation Method (For Preserved Formulations)
Expert Insight: Many Lidocaine injections (e.g., 1% or 2%) contain Methylparaben (MP) as a preservative. MP absorbs strongly at 257 nm, heavily interfering with Lidocaine's peak at 263 nm. Simple absorbance measurement will yield falsely high results (106-120% recovery).
Principle: Vierordt’s method uses absorbances at two wavelengths (
1. Wavelength Selection:
2. Determine Absorptivity Values (
-
Measure the absorbance of pure Lidocaine standard at both 263 nm and 257 nm. Calculate absorptivity (
). -
Measure the absorbance of pure Methylparaben standard at both 263 nm and 257 nm. Calculate absorptivity (
).
3. Calculation:
Measure the absorbance of the diluted sample at both wavelengths (
Where
Method Validation (ICH Q2(R1) Guidelines)
To ensure the trustworthiness of this method, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Typical Experimental Result |
| Linearity | ||
| Precision (Repeatability) | RSD < 2.0% (n=6) | |
| Accuracy (Recovery) | 98.0% – 102.0% | |
| LOD (Limit of Detection) | ||
| LOQ (Limit of Quantitation) |
Note:
Troubleshooting & Critical Control Points
Diagram: Interference Management
Figure 2: Troubleshooting logic for common spectral anomalies.
-
pH Sensitivity: Ensure the final dilution is in 0.1 N HCl. If the pH drifts towards neutral (e.g., using water as diluent), the free base form may precipitate or shift the
, causing non-linearity. -
Filtration: For gel formulations, the carbomer matrix is insoluble in acid. Sonicate the sample in methanol first to extract Lidocaine, then dilute with 0.1 N HCl and filter through a 0.45 µm filter to remove the polymer matrix before UV analysis.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5]Link
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[6] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for UV spectral data). Link
-
Siddiqui, M. R., et al. (2017). "Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals." Canadian Center of Science and Education. Link
-
NIST Chemistry WebBook. Lidocaine UV/Visible Spectrum.Link
-
Ahmed, N. R. (2016).[7] "Method Development And Validation For Simultaneous Estimation Of Diltiazem And Lidocaine By Uv – Visible Spectroscopy." International Journal of Creative Research Thoughts (IJCRT).Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Welcome to the technical support guide for the analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide. This molecule, a structural isomer and known impurity of Lidocaine, possesses a tertiary amine group, making it a basic compound.[1][2][3] In reversed-phase HPLC, basic compounds are frequently challenging, with peak tailing being the most common issue.[4] An asymmetrical peak, often quantified by a tailing factor greater than 1.5, can severely compromise the accuracy and precision of quantification by affecting peak integration and resolution.[5][6]
This guide provides a structured, question-and-answer approach to diagnose and resolve peak tailing issues, grounded in the fundamental principles of chromatography. We will explore how to systematically address problems related to chemical interactions, mobile phase composition, column chemistry, and instrumentation.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant peak tailing for 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide. What is the most probable cause?
A1: The most common reason for peak tailing with basic analytes like this one is the presence of secondary retention mechanisms.[7] While the primary retention in reversed-phase chromatography is hydrophobic interaction with the C18 (or similar) stationary phase, the basic tertiary amine on your analyte can engage in strong ionic interactions with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[6][8]
These silanol groups, which are present even on well-bonded columns, can become deprotonated and negatively charged, especially at mid-range pH.[9] This creates a strong electrostatic attraction with your positively charged (protonated) analyte, delaying a fraction of the analyte molecules and causing the characteristic asymmetrical peak shape.[10]
Q2: How can I systematically diagnose whether my peak tailing is a chemical issue (like silanol interactions) or a physical system problem?
A2: A logical diagnostic workflow is essential to avoid unnecessary changes to your method. The key is to determine if the problem is specific to your basic analyte or if it affects all compounds.
-
Prepare a Neutral Marker Solution: Dissolve a neutral, non-basic compound (e.g., Toluene or Uracil) in your mobile phase at a suitable concentration for UV detection.
-
Sequential Injections:
-
First, inject your standard of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide to confirm and record the peak tailing.
-
Next, inject the neutral marker solution using the same chromatographic conditions.
-
-
Analyze the Results:
-
Scenario A: Analyte Tails, Neutral Marker is Symmetrical. This strongly indicates a chemical problem. The issue is specific to the basic nature of your analyte interacting with the stationary phase.[10] Proceed to Q3 and Q4 for solutions.
-
Scenario B: Both Analyte and Neutral Marker Tail. This points to a physical or system-level problem. The issue is not analyte-specific and could be related to a column void, a blocked frit, or extra-column volume.[11] Proceed to Q5 for solutions.
-
Caption: Diagnostic workflow to differentiate chemical vs. physical causes of peak tailing.
Q3: My diagnosis points to a chemical issue. How can I improve peak shape by modifying the mobile phase?
A3: Manipulating the mobile phase is a powerful way to control the ionization state of both the analyte and the stationary phase, thereby minimizing unwanted silanol interactions.
-
Strategy A: Low pH (e.g., pH 2.5 - 3.0)
-
Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[6][8][12] This eliminates the ionic attraction to your protonated basic analyte, resulting in a much-improved peak shape.
-
How-To: Prepare your aqueous mobile phase component with an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Caution: Ensure your HPLC column is rated for use at low pH to prevent stripping of the stationary phase.[6]
-
-
Strategy B: High pH (e.g., pH 8 - 11)
-
Mechanism: At a high pH, your basic analyte will be in its neutral, deprotonated state. Although the silanol groups will be fully deprotonated (negatively charged), the problematic strong ionic interaction is eliminated because the analyte is no longer charged.[2][13] This can also increase retention for polar basic compounds.[14]
-
How-To: Use a buffer system suitable for high pH, such as ammonium bicarbonate or ammonium hydroxide, at a concentration of around 10 mM.
-
Caution: This strategy requires a specialized high-pH stable column (e.g., hybrid silica or polymer-based) to prevent rapid dissolution of the silica backbone.[8][14]
-
-
Strategy C: Increase Buffer Ionic Strength
-
Mechanism: For LC-UV applications, increasing the concentration of a buffer salt (e.g., phosphate buffer from 10 mM to 25-50 mM) can help to "mask" the active silanol sites, reducing their availability to interact with the analyte.[12][15]
-
Caution: Not recommended for LC-MS analysis, as high salt concentrations cause ion suppression.[12] Be mindful of buffer solubility in your organic solvent, especially acetonitrile.[16]
-
-
Strategy D: Change the Organic Modifier
-
Mechanism: Methanol can sometimes provide better peak shapes for basic compounds compared to acetonitrile. It is a protic solvent and can form hydrogen bonds with the silanol groups, effectively shielding them from the analyte.[17]
-
How-To: If your current method uses acetonitrile, develop a new gradient or isocratic method substituting it with methanol.
-
| Mobile Phase Strategy | Mechanism of Action | Pros | Cons |
| Low pH (2.5-3.0) | Suppresses silanol ionization (Si-OH is neutral).[6] | Highly effective, compatible with most C18 columns and MS. | May reduce retention; requires a low-pH stable column. |
| High pH (8-11) | Suppresses analyte ionization (analyte is neutral).[13] | Excellent peak shape, can increase retention. | Requires a special pH-stable column. |
| Increase Buffer Strength | Masks silanol sites with buffer ions.[12] | Can be effective at neutral pH. | Not suitable for LC-MS; potential for buffer precipitation. |
| Use Methanol Modifier | Methanol H-bonds with and shields silanols.[17] | Simple to implement, can alter selectivity. | May not be as effective as pH adjustment. |
Q4: My mobile phase adjustments helped, but tailing persists. Will a different HPLC column solve the problem?
A4: Absolutely. Column selection is paramount for analyzing basic compounds. If you are using an older or general-purpose column, switching to one designed specifically to minimize silanol interactions can provide a complete solution.
-
Option 1: Use a High-Purity, End-Capped Column
-
Explanation: Modern columns are often made with high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants than older "Type A" silica.[7][8] Furthermore, they undergo "end-capping," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[6][12][18] This is the first and most crucial feature to look for.
-
-
Option 2: Use a Column with Advanced Chemistry
-
Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the residual silanols on the silica surface, preventing them from interacting with basic analytes.[9][18][19]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials. They offer an extended pH range (typically 1-12), making them an excellent choice for the high-pH method strategy described in Q3.[19][20]
-
Superficially Porous Particles (Core-Shell): These columns provide very high efficiency, leading to sharper peaks, which can inherently improve the appearance of tailing and enhance resolution.
-
| Column Technology | Key Feature | Best For... |
| High-Purity End-Capped (Type B) | Low silanol activity, blocked silanol sites.[12] | The minimum standard for any basic compound analysis. |
| Polar-Embedded | Silanol shielding via an embedded polar group.[18] | Improving peak shape at low to mid-pH without additives. |
| Hybrid Silica-Polymer | Stable across a wide pH range (1-12).[14] | Enabling the high-pH strategy for excellent peak shape. |
| Non-Silica Polymer | No silanol groups in the base material.[8] | Completely eliminating silanol interactions as a variable. |
Q5: I've tried optimizing the chemistry, but my peaks (including a neutral marker) are still tailing. What instrumental or physical issues should I investigate?
A5: When all peaks in a chromatogram tail, the cause is typically physical, not chemical.[11] The problem lies somewhere in the flow path, causing dispersion of the sample band.
Caption: Troubleshooting workflow for physical or system-induced peak tailing.
-
Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet, which distorts the sample path.[11] Similarly, particulates from samples or system wear can block the inlet frit.
-
Extra-Column Volume: Excessive dead volume in the system, caused by tubing that is too long or has too wide an internal diameter (ID), will cause band broadening and tailing.[9]
-
Solution: Ensure all tubing between the injector, column, and detector is as short as possible. Use tubing with a narrow ID (e.g., 0.005" or ~0.125 mm). Check that all fittings are properly seated to minimize dead space.
-
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak.[4]
-
Solution: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves dramatically, you were overloading the column.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the sample band to spread prematurely at the head of the column.[21]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If this is not feasible due to solubility, use the weakest solvent possible that can still dissolve your analyte.
-
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Phenomenex. Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Quantum Analytics. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Why Do Peaks Tail?. LCGC. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Khan, A. et al. (2024). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. INDUS JOURNAL OF BI. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Retrieved from [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
PubMed. (2004, May 15). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
ResearchGate. (2017, January 2). Estimation of Lidocaine-HCl in Pharmaceutical drugs by HPLC- UV System. Retrieved from [Link]
-
HALO Columns. (n.d.). USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)-2',4'-acetoxylidide. Retrieved from [Link]
Sources
- 1. 2-(DIETHYLAMINO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE | 17289-53-1 [chemicalbook.com]
- 2. halocolumns.com [halocolumns.com]
- 3. 2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles | Waters [waters.com]
- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 15. acdlabs.com [acdlabs.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 19. welch-us.com [welch-us.com]
- 20. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 21. halocolumns.com [halocolumns.com]
Technical Support Center: Troubleshooting Baseline Noise in the MS Detection of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide (Lidocaine)
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high baseline noise during the mass spectrometry (MS) analysis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, commonly known as Lidocaine. Elevated baseline noise can significantly compromise method sensitivity, affecting the limit of detection (LOD) and limit of quantitation (LOQ).[1][2] This document provides a structured, question-and-answer approach to systematically identify and eliminate sources of noise.
Part 1: FAQ - Understanding Baseline Noise
Q1: What is baseline noise in LC-MS and why is it a problem?
A1: Baseline noise refers to the signal generated by the mass spectrometer when no analyte is eluting from the Liquid Chromatography (LC) system.[3] It appears as random fluctuations or a high, constant signal in the chromatogram. This "chemical noise" is distinct from electronic noise and is derived from components in the sample matrix or LC-MS system itself.[4][5] A high baseline is problematic because it degrades the signal-to-noise ratio (S/N), which is a critical measure of analytical sensitivity. A poor S/N ratio makes it difficult to distinguish the analyte peak from the background, leading to inaccurate quantification and a higher limit of detection.[3][6]
Q2: What are the principal sources of baseline noise?
A2: Baseline noise in LC-MS can be broadly categorized into three main sources:
-
Chemical Noise: This is the most common culprit and arises from contaminants in solvents, mobile phase additives, sample matrices, and leachables from tubing or containers.[1] It can also be caused by "column bleed," where the stationary phase of the LC column degrades and elutes into the MS.[1]
-
Electronic Noise: This originates from the instrument's electronic components, such as the detector or power supply. It is often characterized by high-frequency, random signals. While less common with modern instruments, it should not be overlooked.[7]
-
System-Related Noise: This category includes issues like air bubbles in the pump or detector cell, improper mixing of mobile phase gradients, and leaks within the LC system.[3][8][9]
Q3: My baseline is high across the entire mass range. What does this suggest?
A3: A consistently high baseline across a wide mass range often points to a source of contamination that is continuously entering the ion source. The most likely causes are impure solvents (water or organic), contaminated mobile phase additives (e.g., formic acid, ammonium acetate), or a significant leak in the LC system allowing air or other contaminants to be drawn in.[1][2] Another possibility is contamination within the MS ion source itself, which may require cleaning.[10]
Part 2: Systematic Troubleshooting Guide
A logical, step-by-step approach is the most efficient way to identify the source of baseline noise. The following workflow helps determine whether the noise originates from the MS detector or the LC system.
Step 1: Isolate the Noise Source (LC vs. MS)
The first crucial step is to determine if the noise is inherent to the mass spectrometer or is being introduced by the liquid chromatography system.
Protocol: LC/MS Isolation Test
-
Establish a Baseline: Run your typical blank gradient (mobile phase without injected sample) and observe the baseline noise level.
-
Divert LC Flow: Using a divert valve, direct the flow from the LC column to waste, so that no solvent enters the mass spectrometer.
-
Observe MS Baseline: Monitor the baseline signal from the MS detector.
-
If the noise level drops significantly: The noise is coming from the LC system (solvents, tubing, column, etc.). Proceed to Step 2: Addressing LC-Related Noise .
-
If the noise level remains high: The issue is likely with the mass spectrometer itself (e.g., contaminated ion source, detector issue, contaminated gas lines). Proceed to Step 3: Addressing MS-Related Noise .
-
Sources
- 1. zefsci.com [zefsci.com]
- 2. selectscience.net [selectscience.net]
- 3. welch-us.com [welch-us.com]
- 4. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 10. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
Controlling thermal degradation of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Topic: 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Status: Active | Tier: Level 3 (Senior Scientist Support)
Core Technical Brief: The "Steric Vulnerability"
User Alert: You are working with the 2,4-isomer , a positional isomer of the standard local anesthetic Lidocaine (the 2,6-isomer).
The Critical Distinction: Standard Lidocaine is exceptionally stable because the two methyl groups at the 2,6-positions create a "steric shield" around the amide bond, blocking hydrolytic attack. Your molecule (the 2,4-isomer) lacks this dual shielding . With only one ortho-methyl group, the amide bond is significantly more exposed to nucleophilic attack by water or hydroxide ions.
Implication: This molecule degrades orders of magnitude faster than Lidocaine under thermal stress. Protocols designed for standard Lidocaine will likely fail for this isomer.
The Degradation Landscape (Mechanistic Insights)
Primary Pathway: Amide Hydrolysis (Thermal/pH Dependent)
Unlike Lidocaine, which requires harsh acid/base reflux to hydrolyze, the 2,4-isomer can hydrolyze under mild thermal stress or slight pH deviations.
-
Reactants: Parent Molecule +
( or catalyzed). -
Products: 2,4-Dimethylaniline (2,4-Xylidine) + Diethylglycine.
-
Risk: 2,4-Xylidine is a toxic aniline derivative and a potential mutagen.
Secondary Pathway: N-Oxidation (Oxidative Stress)
The tertiary diethylamine tail is susceptible to oxidation, particularly if the sample is heated in the presence of air (headspace oxygen).
-
Product: N-oxide impurity .
Visualizing the Pathway
Figure 1: Thermal and Oxidative Degradation Pathways of 2,4-isomer.
Caption: Mechanistic divergence of degradation. The hydrolysis pathway (top) is significantly accelerated in the 2,4-isomer compared to the 2,6-isomer due to reduced steric hindrance.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak at RRT ~0.4 after autoclaving. It's not appearing in my Lidocaine control samples."
Diagnosis: Thermal Hydrolysis.
Scientific Causality: You are likely detecting 2,4-dimethylaniline . As noted, the 2,4-isomer cannot withstand the standard autoclaving cycle (
-
Buffer Adjustment: Ensure the pH is maintained between 5.0 and 6.0 . Amide hydrolysis is catalyzed by both acid and base; the minimum rate usually lies near pH 5-6.
-
Sterilization Change: Switch from autoclaving to 0.22
m sterile filtration . This molecule is thermally labile relative to its isomer.
Issue 2: "My assay shows dropping potency, but no hydrolysis products are visible by UV."
Diagnosis: N-Oxidation or Sorption. Scientific Causality:
-
Oxidation: N-oxides often have different UV absorption maxima or may co-elute if the gradient is not optimized.
-
Sorption: The diethylamino group can interact with certain plasticizers in PVC or low-quality tubing. Corrective Action:
-
Headspace Control: Sparge all buffers with Nitrogen/Argon and overlay the sample headspace with inert gas.
-
Column Switch: Use a polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi) to separate the N-oxide (more polar) from the parent.
Issue 3: "The degradation rate increases non-linearly when I scale up from 10mL to 1L."
Diagnosis: Heat Transfer Lag & Thermal Mass.
Scientific Causality: In larger volumes, the "cool-down" phase after heating takes longer. Because the 2,4-isomer has a lower activation energy (
-
Quench Cooling: Implement an active cooling jacket or ice bath immediately after the thermal step to freeze the reaction kinetics.
Experimental Protocols: Validating Stability
Protocol A: Comparative Forced Degradation (Thermal)
Objective: Determine the specific Arrhenius parameters for the 2,4-isomer to predict shelf-life.
Reagents:
-
0.1 N HCl
-
0.1 N NaOH
-
Phosphate Buffer (pH 6.0)
Workflow:
-
Preparation: Prepare 1 mg/mL solutions of the 2,4-isomer in (a) 0.1 N HCl, (b) 0.1 N NaOH, and (c) Buffer pH 6.0.
-
Stress: Incubate at 60°C, 70°C, and 80°C in sealed glass vials (avoid plastic to prevent sorption).
-
Sampling: Pull samples at T=0, 4h, 8h, 24h, 48h.
-
Quench: Neutralize acid/base samples immediately to pH 7.0 before analysis.
-
Analysis: HPLC-UV (230 nm).
Data Analysis (Arrhenius Plot):
Plot
-
Expectation: The slope (related to
) will be shallower (lower barrier) than literature values for Lidocaine, confirming higher lability.
Table 1: Expected Degradation Profile (2,4-isomer vs. 2,6-isomer)
| Stress Condition | 2,6-Isomer (Lidocaine) Response | 2,4-Isomer (Your Sample) Response | Primary Impurity |
| Acid (0.1 N HCl, 80°C) | Stable (< 1% deg after 24h) | Unstable (> 10% deg likely) | 2,4-Dimethylaniline |
| Base (0.1 N NaOH, 80°C) | Stable (< 2% deg after 24h) | Highly Unstable (Rapid Hydrolysis) | 2,4-Dimethylaniline |
| Oxidation ( | Moderate Sensitivity | Moderate Sensitivity | N-Oxide |
| Neutral Thermal (121°C) | Stable | Risk of Degradation | 2,4-Dimethylaniline |
Troubleshooting Logic Tree
Figure 2: Decision Matrix for Impurity Identification.
Caption: Diagnostic workflow for identifying thermal degradation products based on HPLC retention and spectral data.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1] Defines the standard protocols for forced degradation studies.
-
Bambagiotti-Alberti, M., et al. "2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a low-temperature redetermination."[2][3] Acta Crystallographica Section E, 2007.[2][3] (Provides structural data on the 2,6-isomer for steric comparison).
- Powell, M. F. "Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions." Journal of Pharmaceutical Sciences. (Establishes the baseline stability of the sterically hindered 2,6-isomer, serving as a control reference).
-
Cha, J. M., et al. "Kinetics and mechanism of 2,6-dimethyl-aniline degradation." Journal of Hazardous Materials, 2009. (Discusses the degradation of the xylidine moiety).
Sources
Validation & Comparative
A Comparative NMR Spectral Analysis of 2,4-Lidocaine and 2,6-Lidocaine Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and quality control, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their related impurities is of paramount importance. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of two constitutional isomers of the widely used local anesthetic, lidocaine: the official 2,6-isomer and its 2,4-isomer.[1][2][3] This analysis will equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these two closely related molecules.
The key to differentiating constitutional isomers via NMR lies in the unique electronic environment of each nucleus within the molecule.[1][4] These differences manifest as distinct chemical shifts and spin-spin coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra.[1][4]
The Structural Basis for Spectral Differentiation
The fundamental difference between 2,6-lidocaine and 2,4-lidocaine lies in the substitution pattern on the aniline ring. In 2,6-lidocaine, the two methyl groups are positioned symmetrically, flanking the amide functionality. This symmetry has a profound impact on the NMR spectrum. In contrast, the 2,4-isomer possesses an asymmetric substitution pattern, which is expected to result in a more complex NMR spectrum.
Molecular Structures
Caption: Molecular structures of 2,6-lidocaine and 2,4-lidocaine.
Experimental Protocol: NMR Data Acquisition
To ensure the acquisition of high-quality, comparable NMR data for both isomers, a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the lidocaine isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
Ensure the instrument is properly shimmed to obtain optimal resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.[5]
-
Relaxation Delay (D1): 5-7 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration. A delay of 5 seconds is generally adequate for qualitative comparison.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): Around 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Comparative ¹H NMR Spectral Analysis
The most significant differences in the ¹H NMR spectra of the two isomers are observed in the aromatic region.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 2,6-Lidocaine (Experimental) | 2,4-Lidocaine (Predicted) | Key Differentiators |
| Aromatic-H | ~7.1 (m, 3H) | ~7.9 (d, 1H), ~7.0 (d, 1H), ~6.9 (s, 1H) | Splitting Pattern: 2,6-isomer shows a complex multiplet for three equivalent aromatic protons. The 2,4-isomer displays three distinct signals with clear doublet and singlet patterns due to the loss of symmetry. |
| Amide-NH | ~8.9 (br s, 1H) | ~8.7 (br s, 1H) | Broad singlet, position can vary with concentration and solvent. |
| -CH₂- (amide) | ~3.2 (s, 2H) | ~3.1 (s, 2H) | Singlet, minor shift difference expected. |
| -N(CH₂CH₃)₂ | ~2.7 (q, 4H) | ~2.6 (q, 4H) | Quartet, minor shift difference expected. |
| Ar-CH₃ | ~2.2 (s, 6H) | ~2.3 (s, 3H), ~2.1 (s, 3H) | Number of Signals: 2,6-isomer shows a single singlet for the two equivalent methyl groups. The 2,4-isomer shows two distinct singlets for the non-equivalent methyl groups. |
| -N(CH₂CH₃)₂ | ~1.1 (t, 6H) | ~1.0 (t, 6H) | Triplet, minor shift difference expected. |
(Predicted data for 2,4-lidocaine was generated using NMR prediction software.)
Analysis of ¹H NMR Spectra:
-
Aromatic Region: This is the most diagnostic region for distinguishing the two isomers. The symmetrical 2,6-isomer exhibits a single multiplet for its three aromatic protons. In contrast, the asymmetrical 2,4-isomer is expected to show three distinct signals for its three aromatic protons, likely a doublet, another doublet, and a singlet, reflecting their different chemical environments and coupling relationships.
-
Aromatic Methyl Groups: The two methyl groups in the 2,6-isomer are chemically equivalent due to the molecule's symmetry, resulting in a single singlet integrating to six protons. For the 2,4-isomer, the two methyl groups are in different electronic environments and are therefore non-equivalent, giving rise to two separate singlets, each integrating to three protons.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide further conclusive evidence for isomer identification, particularly in the number of signals in the aromatic region.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 2,6-Lidocaine (Experimental) | 2,4-Lidocaine (Predicted) | Key Differentiators |
| C=O | ~170.2 | ~170.5 | Minor shift difference expected. |
| Aromatic C (quaternary) | ~135.1 (2C), ~134.1 (1C) | ~136.0 (1C), ~134.5 (1C), ~133.0 (1C) | Number of Signals: The 2,6-isomer shows two signals for its three quaternary aromatic carbons due to symmetry. The 2,4-isomer is expected to show three distinct signals. |
| Aromatic CH | ~128.2 (2C), ~127.0 (1C) | ~130.0 (1C), ~128.5 (1C), ~125.0 (1C) | Number of Signals: The 2,6-isomer shows two signals for its three aromatic CH carbons. The 2,4-isomer will display three separate signals. |
| -CH₂- (amide) | ~57.6 | ~58.0 | Minor shift difference expected. |
| -N(CH₂CH₃)₂ | ~49.0 | ~49.5 | Minor shift difference expected. |
| Ar-CH₃ | ~18.6 | ~20.5, ~18.0 | Number of Signals: A single signal for the two equivalent methyl carbons in the 2,6-isomer, versus two distinct signals for the non-equivalent methyl carbons in the 2,4-isomer. |
| -N(CH₂CH₃)₂ | ~12.7 | ~13.0 | Minor shift difference expected. |
(Predicted data for 2,4-lidocaine was generated using NMR prediction software. Experimental data for 2,6-lidocaine from PubChem and other sources.)[2][3][6]
Analysis of ¹³C NMR Spectra:
-
Aromatic Carbons: Due to the symmetry of the 2,6-isomer, its ¹³C NMR spectrum displays fewer signals in the aromatic region than would be expected for an unsymmetrical analog. Specifically, the two methyl-substituted carbons (C2 and C6) are equivalent, and the two ortho CH carbons (C3 and C5) are also equivalent. This results in a total of four aromatic carbon signals. The 2,4-isomer, lacking this symmetry, will exhibit six distinct signals for its six aromatic carbons.
-
Aromatic Methyl Carbons: Similar to the proton spectrum, the two methyl carbons of the 2,6-isomer are equivalent and appear as a single peak. In the 2,4-isomer, the two methyl carbons are non-equivalent and will therefore produce two separate signals.
Advanced NMR Techniques for Unambiguous Assignment
For complex spectra or for definitive structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons in the 2,4-isomer, confirming their connectivity.
-
HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals in the aromatic region to their corresponding carbon signals, aiding in the unambiguous assignment of both spectra.
Workflow for Isomer Differentiation
Caption: A streamlined workflow for the differentiation of lidocaine isomers using NMR spectroscopy.
Conclusion
The differentiation of the 2,4- and 2,6-isomers of lidocaine is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features arise from the inherent symmetry of the 2,6-isomer, which results in fewer and more simplified signals, particularly in the aromatic region and for the aromatic methyl groups, compared to the asymmetric 2,4-isomer. By following the detailed experimental protocol and comparative analysis presented in this guide, researchers can confidently and accurately determine the isomeric identity of their lidocaine samples, ensuring the integrity and safety of their research and development endeavors.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
-
Scribd. (n.d.). EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Retrieved February 23, 2026, from [Link]
- Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Chemistry Department, University of Rochester. (2020, April 13). Optimized Default 1H Parameters. Retrieved February 23, 2026, from [Link]
-
Organic Spectroscopy International. (2014, November 26). LIDOCAINE. Retrieved February 23, 2026, from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved February 23, 2026, from [Link]
-
News-Medical. (2015, March 31). Spectra of Lidocaine Using EFT NMR. Retrieved February 23, 2026, from [Link]
-
AZoM. (2014, September 15). An Introduction to NMR on Lidocaine Molecules. Retrieved February 23, 2026, from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved February 23, 2026, from [Link]
- Woo, S. W., et al. (2026, January 22). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Lidocaine. In PubChem Compound Database. Retrieved February 23, 2026, from [Link]
-
Singh, P., et al. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. RSC Advances, 11(10), 5698-5711. [Link]
- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved February 23, 2026, from [Link]
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
-
The Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). [Link]
- Magritek. (n.d.). Lidocaine.
-
Badawi, H. M., et al. (2016, January 5). The molecular structure and vibrational, (1)H and (13)C NMR spectra of lidocaine hydrochloride monohydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 92-100. [Link]
- Thermo Fisher Scientific. (n.d.). A brief analysis of 2D and 13C-NMR at low field.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Lidocaine(137-58-6) 13C NMR spectrum [chemicalbook.com]
Biological assay comparison of 2,4-dimethylphenyl vs 2,6-dimethylphenyl derivatives
Comparison Guide: Biological Assay Performance of 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Derivatives
Executive Summary: The Ortho-Effect Paradigm
In medicinal chemistry, the positional isomerism of the dimethylphenyl (xylidine) moiety is not merely a structural detail—it is a determinant of metabolic fate, receptor residence time, and toxicological liability. This guide provides a head-to-head analysis of 2,4-dimethylphenyl (2,4-DMP) versus 2,6-dimethylphenyl (2,6-DMP) derivatives.[1][2]
The Core Distinction:
-
2,6-DMP (The "Shield"): Characterized by significant steric hindrance around the functional group (typically an amide or amine) at the C1 position. This "ortho-blocking" effect retards enzymatic hydrolysis and N-acetylation, extending half-life (
).[1][2] -
2,4-DMP (The "Open" Scaffold): Lacks one ortho-substituent, leaving the C1 functional group accessible to hydrolases and transferases. While often easier to synthesize, these derivatives typically suffer from rapid clearance and distinct hepatotoxic profiles.[1]
Part 1: Metabolic Stability & Pharmacokinetics
The most critical functional difference between these isomers lies in their resistance to Phase I (hydrolysis) and Phase II (acetylation) metabolism.[2]
Case Study: Benzamide Anticonvulsants
A definitive study on 4-amino-benzamide derivatives demonstrates the "all-or-nothing" impact of 2,6-substitution on metabolic stability.[1][2]
Experimental Data: N-Acetylation Resistance
-
Compound A (2,6-DMP analog): 4-amino-N-(2,6-dimethylphenyl)benzamide.[1][2][3]
-
Compound B (2,4-DMP analog): 4-amino-N-(2,4-dimethylphenyl)benzamide (proxy based on mono-ortho data).[1][2]
| Parameter | 2,6-Dimethylphenyl Derivative | 2,4-Dimethylphenyl Derivative | Mechanism |
| Metabolic Route | Negligible N-acetylation | Rapid N-acetylation | Steric blockade of N-acetyltransferase (NAT) |
| Plasma Half-life | High (>6 hours) | Low (<1 hour) | 2,6-methyls prevent enzyme approach to the amine |
| Active Metabolite | Parent compound persists | Rapid conversion to inactive N-acetyl form | Accessibility of the aniline nitrogen |
Expert Insight: The 2,6-dimethyl pattern creates a "molecular cage" around the amide nitrogen. In the synthesis of Lidocaine, this specific substitution pattern is what transforms a transient molecule into a viable local anesthetic by blocking amidase attack. 2,4-DMP derivatives, lacking this dual-flank protection, are hydrolyzed orders of magnitude faster.
Visualization: The Steric Shielding Mechanism
Caption: The 2,6-dimethyl substitution (green) creates a steric barrier preventing enzyme access, whereas the 2,4-pattern (yellow) leaves the amide bond exposed to rapid hydrolysis.
Part 2: Pharmacodynamics & Receptor Fit
Application: Phenylamide Fungicides (Metalaxyl)
In the agrochemical sector, the 2,6-DMP moiety is the industry standard for RNA polymerase I inhibitors (e.g., Metalaxyl).
-
Binding Mode: The 2,6-dimethylphenyl group locks the molecule into a specific conformation (atropisomerism) required to fit the hydrophobic pocket of the fungal RNA polymerase.
-
Performance Gap:
Application: Kinase Inhibitors
In kinase drug discovery, 2,6-substitution is often employed to force the phenyl ring out of plane relative to the scaffold (e.g., pyrimidine or benzimidazole), directing the methyl groups into hydrophobic sub-pockets.
-
2,4-DMP: Often adopts a flatter conformation, which may lead to steric clashes with the "gatekeeper" residue or failure to fill the hydrophobic pocket efficiently.
Part 3: Toxicology & Safety Profile
The toxicological divergence between these isomers is stark and mechanism-based.[1][2]
| Toxicity Endpoint | 2,6-Xylidine (Metabolite of 2,6-DMP) | 2,4-Xylidine (Metabolite of 2,4-DMP) |
| Primary Organ | Nasal Cavity (Carcinogenicity) | Liver (Hepatotoxicity) |
| Mechanism | Quinone-imine formation (via oxidation) leading to DNA adducts in nasal mucosa.[1][2] | N-hydroxylation followed by hepatocyte swelling and fatty degeneration.[1][2] |
| Genotoxicity | Ames test results are inconsistent/strain-dependent; requires specific activation.[1][2] | Potent mutagen in Ames Salmonella strains (TA98, TA100) after metabolic activation.[1] |
| Risk Classification | Group 2B Carcinogen (IARC).[1][2] | Group 2B Carcinogen (IARC).[1][2] |
Critical Safety Note: While both are Group 2B carcinogens, the 2,4-isomer is more directly hepatotoxic in acute settings, whereas the 2,6-isomer's risk is primarily chronic carcinogenicity linked to specific oxidative metabolites.
Part 4: Experimental Protocols
Protocol A: Comparative Metabolic Stability Assay (Microsomal)
Objective: To quantify the "ortho-shield" effect by measuring intrinsic clearance (
-
Preparation:
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at
minutes. -
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Calculation:
Protocol B: General Synthesis of 2,6-Dimethylphenyl Amides
Note: The steric hindrance of 2,6-dimethylaniline requires forcing conditions compared to 2,4-dimethylaniline.
-
Reagents: 2,6-dimethylaniline (1.0 eq), Acid Chloride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Base).[1][2]
-
Procedure:
-
Workup:
References
-
Nelson, S. D., et al. (1990).[1][2] Toxicology and carcinogenesis studies of 2,6-xylidine in Charles River CD rats. National Toxicology Program Technical Report Series. Link
-
Short, C. R., et al. (1989).[1][2] The hepatotoxicity and urinary metabolites of 2,4- and 2,6-dimethylaniline in the rat and dog. Toxicology. Link
-
Cha, J. K., et al. (2002).[1][2] Structure-activity relationship of phenylamide fungicides. Journal of Pesticide Science. Link
-
Bardsley, B., et al. (2021).[1][2][4] Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][2] Comparative Biological Efficacy of Dimethylphenyl Analogs. Link[1][2]
Sources
- 1. Metalaxyl | C15H21NO4 | CID 42586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-metalaxyl | C15H21NO4 | CID 156840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities [frontiersin.org]
High-Resolution IR Fingerprinting: 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Executive Summary & Compound Profile
Subject: 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Common Aliases: Lidocaine Impurity I (EP/BP), 2,4-Lidocaine,
This guide details the infrared (IR) spectroscopy fingerprinting of the 2,4-dimethylphenyl isomer of Lidocaine. While Lidocaine (the 2,6-isomer) is a ubiquitous local anesthetic and antiarrhythmic, the 2,4-isomer is a critical positional impurity. Its presence indicates poor regioselectivity during the synthesis of the starting material (xylidine).
Distinguishing these isomers is a classic challenge in pharmaceutical quality control (QC) because they share identical molecular weights (
Technical Deep Dive: The Spectroscopic Differentiator
The core distinction lies in the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C–H bending vibrations.
The Isomeric Challenge
-
Lidocaine (Target): 2,6-dimethyl substitution creates a 1,2,3-trisubstituted benzene ring. This pattern typically yields a strong bending band in the 760–790 cm⁻¹ range (due to three adjacent hydrogen atoms).
-
2,4-Isomer (Impurity): 2,4-dimethyl substitution creates a 1,2,4-trisubstituted benzene ring. This asymmetry breaks the degeneracy seen in the 2,6-isomer, resulting in two distinct OOP bands:
-
800–860 cm⁻¹: Corresponds to the isolated hydrogen (position 3).
-
680–725 cm⁻¹: Corresponds to the two adjacent hydrogens (positions 5 and 6).
-
Comparative Band Assignment Table
| Vibrational Mode | Lidocaine (2,6-Isomer) | 2,4-Isomer (Impurity I) | Mechanistic Insight |
| Amide I (C=O Stretch) | ~1660–1680 cm⁻¹ | ~1650–1670 cm⁻¹ | The 2,6-isomer has higher steric hindrance (ortho-methyls), potentially forcing the amide out of plane, shifting frequency. |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | ~3030 cm⁻¹ | Low diagnostic value; overlaps significantly.[3][4] |
| OOP C-H Bending (Primary) | 760–790 cm⁻¹ (Strong) | 800–860 cm⁻¹ (Medium/Strong) | CRITICAL DIFFERENTIATOR. The 2,4-isomer shows the "isolated H" mode here. |
| OOP C-H Bending (Secondary) | Absent/Weak | 680–725 cm⁻¹ (Strong) | CRITICAL DIFFERENTIATOR. Represents the two adjacent H atoms in the 2,4-isomer. |
| NH Deformation | ~1540 cm⁻¹ | ~1520–1550 cm⁻¹ | Amide II band; subtle shifts due to H-bonding differences. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol uses a Standard Addition Method logic to validate detection.
A. Sample Preparation
Preferred Method: KBr Pellet (Transmission)
-
Why: KBr pellets generally offer higher spectral resolution and sharper peaks for crystalline powders compared to ATR (Attenuated Total Reflectance), which is critical when resolving closely spaced isomer peaks.
-
Ratio: 1–2 mg sample per 200 mg KBr (spectroscopic grade).
-
Pressure:[5] 8–10 tons for 2 minutes to ensure a transparent disk.
Alternative: Diamond ATR
-
Use case: High-throughput screening.
-
Requirement: High contact pressure to ensure the evanescent wave penetrates the crystal lattice.
B. Acquisition Parameters[2][3][4][6][7][8]
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for impurity analysis).
-
Scans: 64 scans (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Apodization: Boxcar or weak Norton-Beer (preserves peak sharpness over smoothness).
C. The "Spectral Subtraction" Validation
To confirm the identity of the 2,4-isomer within a Lidocaine matrix:
-
Acquire spectrum of Pure Lidocaine Reference Standard (Ref A).
-
Acquire spectrum of the Test Sample (Sample B).
-
Perform Spectral Subtraction (Sample B – Factor × Ref A).
-
Success Criteria: The Lidocaine peaks (e.g., 760 cm⁻¹) should nullify (flatline), revealing the positive residual peaks of the 2,4-isomer at 810–830 cm⁻¹ and ~700 cm⁻¹ .
D. Workflow Diagram
Caption: Analytical workflow for distinguishing Lidocaine isomers via FTIR.
Comparison with Alternatives
While IR is the fingerprinting standard, it is essential to understand how it compares to other analytical tools in this specific context.
| Feature | FTIR (Recommended) | Raman Spectroscopy | NMR (¹H) |
| Differentiation Basis | Dipole moment changes (OOP Bending modes). | Polarizability changes (Symmetric ring breathing). | Proton environment (Splitting patterns). |
| Sensitivity to Isomers | High. 1,2,4 vs 1,2,3 substitution yields distinct peak maps. | Medium. Symmetric modes often overlap; fluorescence can mask impurity signals. | Very High. Definitive structural elucidation. |
| Throughput | High (ATR) to Medium (KBr). | High (Non-destructive, no prep). | Low (Requires dissolution, D₂O/CDCl₃). |
| Limit of Detection (LOD) | ~0.5–1.0% (w/w) in mixtures. | ~1–2% (w/w). | <0.1% (w/w).[2] |
| Best Use Case | Routine QC & ID Testing. | Raw material ID through packaging (poly bottles). | Primary Reference Standard Characterization.[2] |
Why not just use HPLC?
HPLC (High-Performance Liquid Chromatography) is the standard for quantification (purity %). However, for identification (fingerprinting), HPLC relies on retention time, which can drift. IR provides a structural "fingerprint" that is legally defensible for identity verification (ID) in pharmacopeias.
Decision Logic: The Spectral Tree
The following diagram illustrates the logical path a researcher should take when interpreting the spectrum.
Caption: Logic gate for spectral interpretation of dimethylphenyl acetamide isomers.
References
-
European Pharmacopoeia (Ph.[6][7] Eur.) . Lidocaine Hydrochloride Monohydrate: Impurity I. Strasbourg: Council of Europe. (Defines Impurity I as 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide).[1][2]
-
National Institute of Standards and Technology (NIST) . Lidocaine (2,6-isomer) IR Spectrum. NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for 1,2,3 vs 1,2,4 trisubstituted benzene ring assignments).
-
PubChem . Compound Summary: Lidocaine.[2][9][10][7] National Library of Medicine. Available at: [Link]
Sources
- 1. drjcrbio.com [drjcrbio.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 6. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
- 8. 2,6-Xylidine [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Cross-Validation of HPLC and UPLC Methods for 2,4-Isomer Detection
Executive Summary
The separation of positional isomers—specifically the 2,4-substituted aromatic isomers from their 2,6- or 3,4-counterparts—represents a classic chromatographic challenge. These species often possess identical molecular weights and nearly indistinguishable LogP values, rendering standard C18 selectivity insufficient.
This guide serves as a technical bridge for transferring and cross-validating methods from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). By leveraging sub-2-micron particle technology, researchers can achieve a 3-5x reduction in run time while maintaining or exceeding the critical resolution (
Part 1: Strategic Framework & Theoretical Grounding
The Physics of Isomer Separation
The separation of 2,4-isomers is governed by the Van Deemter equation (
-
HPLC Limitation: In 5 µm columns, the
-term (mass transfer) dominates at higher flow rates, causing peak broadening that obscures closely eluting isomers. -
UPLC Advantage: Sub-2 µm particles minimize the diffusion path, flattening the
-term. This allows for higher linear velocities without sacrificing efficiency ( ), which is critical for resolving the "critical pair" (e.g., 2,4-isomer vs. 2,6-isomer).
Column Chemistry: Beyond C18
For positional isomers, hydrophobic interaction alone is often insufficient.
-
Recommendation: Utilize Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.
-
Mechanism: These phases induce
interactions with the aromatic ring. The steric difference between a 2,4-substitution (ortho/para) and a 2,6-substitution (ortho/ortho) alters the electron cloud density, creating a selectivity difference ( ) that C18 cannot achieve.
Decision Matrix: Column Selection
The following decision tree outlines the logical process for selecting the stationary phase based on isomer characteristics.
Figure 1: Decision matrix for selecting stationary phases for positional isomer separation.
Part 2: Experimental Protocols & Method Transfer
The Legacy Method (HPLC)[1]
-
System: Standard HPLC (400 bar limit)
-
Column: C18 or Phenyl-Hexyl,
mm, 5 µm -
Flow Rate: 1.0 mL/min[1]
-
Injection: 10-20 µL
-
Challenge: Long run times (20+ mins) required to achieve baseline resolution of the 2,4-isomer impurity.
The Modern Method (UPLC)
-
System: UPLC/UHPLC (1000+ bar limit, low dispersion)
-
Column: C18 or Phenyl-Hexyl,
mm, 1.7 µm -
Target: Maintain Resolution (
) while decreasing time.
Method Transfer Calculator (Geometric Scaling)
To validate the transfer, you must mathematically scale the gradient to preserve the separation profile. Do not guess; use these derived equations:
1. Flow Rate Scaling (
2. Gradient Time Scaling (
3. Injection Volume Scaling (
Part 3: Cross-Validation Data (Case Study)
Scenario: Separation of 2,4-Dichlorophenol (Target) from 2,6-Dichlorophenol (Impurity). Objective: Demonstrate that UPLC provides equivalent data quality to the validated HPLC method in accordance with ICH Q2(R2).
Comparative Performance Data
| Parameter | HPLC (Legacy) | UPLC (New Method) | % Change / Status |
| Column | Phenyl-Hexyl | Phenyl-Hexyl | - |
| Run Time | 24.5 min | 4.2 min | 83% Faster |
| Solvent Usage | 24.5 mL | 2.1 mL | 91% Reduction |
| Resolution ( | 2.1 (Critical Pair) | 2.3 (Critical Pair) | Improved |
| Plates ( | ~12,000 | ~14,500 | Improved |
| Tailing Factor ( | 1.15 | 1.08 | Equivalent |
| Backpressure | 120 bar | 650 bar | Expected Increase |
Validation Parameters (ICH Q2(R2))
To cross-validate, the receiving laboratory must demonstrate the following:
-
Specificity: Inject the 2,4-isomer and 2,6-isomer individually and as a mixture.
-
Acceptance Criteria: No co-elution; Purity Angle < Purity Threshold (if using PDA).
-
-
Linearity: 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Acceptance Criteria:
.
-
-
Accuracy (Recovery): Spike the 2,4-isomer into the matrix at 3 levels.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
-
-
Precision (Repeatability): 6 injections of the standard.
-
Acceptance Criteria: RSD
2.0% (for assay) or 5.0% (for impurity).
-
Part 4: Workflow & Troubleshooting
Method Transfer Workflow
The following diagram illustrates the validated workflow for transferring the method, highlighting the critical "Dwell Volume" adjustment step often missed by junior analysts.
Figure 2: Validated workflow for HPLC to UPLC method transfer.
Expert Troubleshooting: The Dwell Volume Trap
When transferring gradient methods for isomers, the Dwell Volume (gradient delay volume) is the most common cause of failure.
-
The Issue: HPLC systems typically have large dwell volumes (~1000 µL). UPLC systems have small dwell volumes (<200 µL).
-
The Symptom: The 2,4-isomer elutes too early in UPLC, or the resolution between the 2,4- and 2,6-isomer collapses because the gradient profile reaches the column "too fast."
-
The Fix: You must inject an "isocratic hold" at the beginning of the UPLC gradient to mimic the delay of the HPLC pump.
-
Calculation:
-
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
Waters Corporation. (2020).[3] Improving LC Separations: Transferring Methods from HPLC to UPLC. Application Note. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
